3-(1H-indol-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-indol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1H-indol-1-yl)benzoic acid: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 3-(1H-indol-1-yl)benzoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its applications as a strategic building block for novel molecular entities.
Introduction: The Strategic Fusion of Indole and Benzoic Acid
3-(1H-indol-1-yl)benzoic acid (CAS No. 1207028-05-4) is a heterocyclic compound that strategically combines two critical chemical moieties: the indole ring system and a benzoic acid functional group. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The benzoic acid portion, conversely, offers a versatile chemical handle—the carboxylic acid group—which can be readily derivatized into esters, amides, and other functional groups, enabling the exploration of vast chemical space and the fine-tuning of a molecule's physicochemical and pharmacological properties.
This unique combination makes 3-(1H-indol-1-yl)benzoic acid a valuable intermediate and scaffold for constructing complex molecules with potential therapeutic or material applications. Its rigid structure, arising from the direct N-arylation of the indole nitrogen, provides a defined three-dimensional orientation for appended functional groups, a critical aspect in rational drug design.
Physicochemical and Structural Properties
The fundamental properties of 3-(1H-indol-1-yl)benzoic acid are summarized in the table below. These data are essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| IUPAC Name | 3-(1H-indol-1-yl)benzoic acid | - |
| CAS Number | 1207028-05-4 | |
| Molecular Formula | C₁₅H₁₁NO₂ | |
| Molecular Weight | 237.26 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI | 1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |
| InChIKey | ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |
| SMILES | O=C(O)c1cccc(c1)n2cc(C3=CC=CC=C3)c2 | - |
Note: Properties such as melting point and solubility are not consistently reported in publicly available databases and should be determined experimentally.
Synthesis Protocol: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The most direct and widely adopted method for synthesizing 3-(1H-indol-1-yl)benzoic acid is the copper-catalyzed N-arylation of indole with a 3-halobenzoic acid, a classic transformation known as the Ullmann condensation or Ullmann-type coupling.[4][5] This approach is favored for its cost-effectiveness compared to palladium-catalyzed methods and its directness in forming the crucial C-N bond.[4]
The protocol described below is a robust, self-validating system based on established methodologies for Ullmann-type reactions.[6][7][8]
Mechanistic Rationale and Component Selection
The Ullmann reaction has been significantly refined over the years. Modern protocols often employ ligands to improve catalyst solubility, lower reaction temperatures, and increase yields.[5]
-
Catalyst: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source. The active species is the Cu(I) ion, which facilitates the coupling cycle.[5]
-
Starting Materials: Indole and 3-iodobenzoic acid are chosen. While 3-bromobenzoic acid can be used, the carbon-iodine bond is weaker and more reactive, often leading to higher yields and milder reaction conditions.
-
Ligand: L-Proline, a simple and inexpensive amino acid, serves as an excellent ligand. Its carboxylate and secondary amine groups chelate with the copper ion, stabilizing the catalytic intermediate and promoting the reductive elimination step. This avoids the need for more complex and costly phosphine or phenanthroline ligands.
-
Base: Potassium carbonate (K₂CO₃) is a crucial component. It serves two primary functions: first, to deprotonate the indole N-H, making the nitrogen more nucleophilic, and second, to neutralize the hydrogen halide (HI) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent. It is a polar aprotic solvent with a high boiling point, allowing the reaction to be conducted at elevated temperatures required for the Ullmann coupling. It also effectively dissolves the ionic intermediates and the base.
Experimental Workflow Diagram
Caption: Synthesis Workflow for 3-(1H-indol-1-yl)benzoic acid.
Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 eq.), 3-iodobenzoic acid (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment, which is critical to prevent catalyst deactivation.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of indole).
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting indole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water and acidify to pH ~2-3 with 2M hydrochloric acid (HCl). This step protonates the product's carboxylate, making it less water-soluble, and dissolves the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(1H-indol-1-yl)benzoic acid.
Applications in Research and Development
The true value of 3-(1H-indol-1-yl)benzoic acid lies in its utility as a versatile scaffold. The indole core provides a platform for biological interaction, while the carboxylic acid serves as a key point for diversification.
Drug Discovery Scaffold
Indole derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antihypertensive, and neuroprotective agents.[1][2] 3-(1H-indol-1-yl)benzoic acid serves as an excellent starting point for generating libraries of novel compounds. The carboxylic acid can be coupled with a diverse range of amines to form amides or with alcohols to form esters, allowing for systematic structure-activity relationship (SAR) studies.
Logical Workflow for Derivatization
The following diagram illustrates how the core structure of 3-(1H-indol-1-yl)benzoic acid can be elaborated to explore new chemical entities.
Caption: Derivatization Pathways for SAR Studies.
Conclusion
3-(1H-indol-1-yl)benzoic acid is more than just a chemical compound; it is a strategic tool for innovation in the molecular sciences. Its synthesis is achievable through well-established and robust copper-catalyzed methods. The inherent combination of a biologically relevant indole core and a chemically versatile benzoic acid handle provides researchers with a powerful platform for the rational design and synthesis of novel drug candidates and functional materials. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable building block into their research and development programs.
References
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ChemBK. 3-(1H-indol-3-yl)benzoic acid. Available at: [Link]
-
ChemBK. 3-(1H-Indol-5-yl)benzoic acid. Available at: [Link]
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MDPI. (2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H)-one Hydrobromide. Available at: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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PubMed. Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Available at: [Link]
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PubChemLite. Benzoic acid, 2-((1h-indol-3-ylacetyl)amino)- (C17H14N2O3). Available at: [Link]
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PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available at: [Link]
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ACS Publications. RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. Available at: [Link]
-
Journal of the American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. Available at: [Link]
-
ResearchGate. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
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PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available at: [Link]
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NIH. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]
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PubMed Central. Advances in organocatalyzed synthesis of organic compounds. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Available at: [Link]
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A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available at: [Link]
-
YouTube. 27B. Melting Point of Benzoic Acid. Available at: [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
-
UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]
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ResearchGate. (PDF) Copper-Catalyzed N-Arylation of Indoles. Available at: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
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MDPI. Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Available at: [Link]
-
ResearchGate. Chemical drawings of 4-(1H-imidazol-1-yl)benzoic acid, 2-(phenyldiazenyl). Available at: [Link]
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ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
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ResearchGate. Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Available at: [Link]
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discovery and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids
Technical Guide: Discovery and Synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic Acids
Executive Summary
This technical guide details the structural rationale, retrosynthetic strategy, and bench-level protocols for the discovery and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids . These scaffolds have emerged as critical chemotypes in the development of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists for Type 2 Diabetes Mellitus (T2DM) and cytosolic phospholipase A2α (cPLA2α) inhibitors .[1]
Unlike traditional phenylpropanoic acid agonists (e.g., Fasiglifam/TAK-875), the indole-5-propanoic acid core offers a rigidified bioisostere that reduces conformational entropy while maintaining the "Head-Linker-Tail" pharmacophore essential for receptor activation.[1] This guide focuses on the specific regiochemical challenge of N1-arylation and C5-functionalization.[1]
Structural Rationale & Pharmacophore Design[1]
The discovery of this scaffold stems from a bioisosteric replacement strategy designed to mitigate the idiosyncratic hepatotoxicity associated with earlier biphenyl-based GPR40 agonists.[1]
The Pharmacophore Triad
The molecule functions through a three-point binding mechanism within the GPR40 lipophilic pocket:
| Domain | Chemical Moiety | Biological Function |
| Head | Propanoic Acid (C5-linked) | Forms an ionic anchor (salt bridge) with Arg183/Tyr91 residues in the receptor binding site.[1] |
| Linker | Indole Core | Provides a rigid, planar spacer that positions the head and tail groups.[1] The C5-linkage mimics the para-substitution of biphenyl analogs.[1] |
| Tail | N1-Aryl Group | Occupies the hydrophobic sub-pocket.[1] Substituents here (e.g., 2,6-dimethyl, 4-fluoro) drastically tune potency and metabolic stability.[1] |
Discovery Logic
Early SAR (Structure-Activity Relationship) studies revealed that fusing the phenyl ring of the linker into a bicyclic indole system improved potency (
Retrosynthetic Analysis
The synthesis is best approached via a convergent strategy . The primary disconnection points are the N1–Aryl bond (constructed via C–N cross-coupling) and the C5–Sidechain (constructed via Heck coupling or Horner-Wadsworth-Emmons).[1]
Figure 1: Retrosynthetic tree showing the convergent assembly of the indole core followed by N-functionalization.[1]
Detailed Synthetic Protocols
The following protocols describe a validated route starting from 5-bromoindole, leading to a representative target: 3-(1-(2,6-dimethylphenyl)-1H-indol-5-yl)propanoic acid .
Step 1: Construction of the C5-Propanoate Chain (Heck Coupling)
This step installs the "Head" group precursor.[1]
-
Reagents: 5-Bromoindole, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.[1]
-
Mechanism: Palladium-catalyzed cross-coupling followed by alkene reduction.[1]
Protocol:
-
Charge a reaction vessel with 5-bromoindole (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%).
-
Dissolve in anhydrous DMF (0.2 M) and add Et₃N (3.0 eq).
-
Purge with Argon and heat to 100°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF.[1] Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to yield the cinnamate intermediate.[1]
-
Reduction: Dissolve the intermediate in MeOH, add 10% Pd/C (10 wt%), and stir under H₂ atmosphere (balloon pressure) for 4 hours. Filter through Celite and concentrate to yield Methyl 3-(1H-indol-5-yl)propanoate .[1]
Step 2: N-Arylation (The Critical Buchwald-Hartwig Coupling)
Direct N-arylation of indoles is electronically challenging due to the low nucleophilicity of the indole nitrogen.[1] Copper-catalyzed Ullmann couplings often require harsh temperatures (>140°C) which can degrade the ester.[1] Palladium-catalyzed Buchwald-Hartwig amination is the superior method for this scaffold.[1]
-
Reagents: Methyl 3-(1H-indol-5-yl)propanoate, Aryl Iodide (e.g., 2-iodo-1,3-dimethylbenzene), CuI (catalytic) or Pd₂dba₃/Ligand.[1]
-
Optimization: Use of trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) with CuI is effective, but for sterically hindered aryl groups (like 2,6-dimethylphenyl), a Pd-system with XPhos or DavePhos is required.[1]
Protocol (Pd-Catalyzed Method for Hindered Aryls):
-
In a glovebox, combine Methyl 3-(1H-indol-5-yl)propanoate (1.0 eq), Aryl Iodide (1.2 eq), Pd₂dba₃ (2 mol%), and XPhos (4 mol%).
-
Add base: K₃PO₄ (2.0 eq) or NaOtBu (1.4 eq - Note: NaOtBu may cause transesterification, K3PO4 is safer for esters).[1]
-
Seal and heat to 100°C for 12–24 hours.
-
Validation: Monitor by LC-MS. Look for the disappearance of the indole N-H peak.[1]
-
Purification: Flash chromatography is essential to remove residual Pd and de-halogenated aryl byproducts.[1]
Step 3: Ester Hydrolysis (Saponification)
Final deprotection to reveal the active acid.[1]
Protocol:
-
Dissolve the N-aryl ester in THF/MeOH/Water (3:1:1).[1]
-
Add LiOH·H₂O (3.0 eq).
-
Stir at ambient temperature for 4–6 hours. Avoid heating to prevent decarboxylation or amide hydrolysis if amides are present elsewhere.
-
Isolation: Acidify carefully to pH 4 with 1N HCl. The product usually precipitates.[1] Extract with EtOAc if no precipitate forms.[1]
-
Recrystallization: EtOH/Water is typically effective for high-purity isolation.[1]
Experimental Workflow & Logic
The following diagram illustrates the decision matrix for the N-arylation step, which is the most common failure point in this synthesis.
Figure 2: Decision matrix for N-arylation conditions based on steric hindrance of the aryl coupling partner.
Biological Validation & Troubleshooting
Self-Validating the Protocol
-
Regioselectivity Check: In the Heck reaction (Step 1), C3-acylation is a potential side reaction.[1] Verify C5-substitution using ¹H NMR. The C5-proton appears as a doublet with meta-coupling (~1.5 Hz) around 7.5 ppm, distinct from the C3 proton.[1]
-
N-Arylation Confirmation: The shift of the Indole C2-H proton in NMR is diagnostic.[1] Upon N-arylation, the C2-H signal typically shifts downfield due to the deshielding effect of the orthogonal aryl ring.[1]
Key SAR Data Summary
When optimizing for GPR40 agonism, the following trends are generally observed:
| Substituent (N1-Aryl) | Effect on Potency (EC₅₀) | Rationale |
| Phenyl (Unsubstituted) | Moderate (> 500 nM) | Insufficient hydrophobic filling.[1] |
| 4-Fluoro | Good (~ 100 nM) | Blocks metabolic oxidation at para-position. |
| 2,6-Dimethyl | Excellent (< 50 nM) | Forces the aryl ring orthogonal to the indole, optimizing fit in the hydrophobic pocket.[1] |
| 2-Methyl-4-Fluoro | High (< 50 nM) | Balanced lipophilicity and metabolic stability (Lead candidate profile).[1] |
References
-
Buchwald, S. L., et al. (2000).[1][2] "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2(10), 1403–1406.[1] [Link]
-
Yoon, J., et al. (2021).[1] "Structure–Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists." Journal of Medicinal Chemistry, 64(7), 4130–4149.[1] [Link][1][3]
-
Lin, H., et al. (2014).[1] "Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors." Journal of Medicinal Chemistry, 57(17), 7459–7477.[1] [Link]
-
Amgen Inc. (2011).[1] "GPR40 Agonists and Methods of Use." World Intellectual Property Organization, WO2011078898.[1] [1]
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mechanism of action for benzoic acid and its derivatives
Title: The Benzoic Acid Scaffold: From Proton Shuttling to Metabolic Conjugation Subtitle: A Technical Deep Dive into Physicochemical Mechanisms and Therapeutic Applications
Executive Summary
Benzoic acid (
Physicochemical Basis of Bioactivity
The efficacy of benzoic acid is governed by the Henderson-Hasselbalch equation. With a
-
The Lipophilic Shuttle (HA): At
, the undissociated form (HA) predominates. Its lipophilicity ( ) allows passive diffusion across the phospholipid bilayer. -
The Anionic Trap (
): Upon entering the neutral cytoplasm ( ), the equilibrium shifts violently. The acid dissociates, releasing protons ( ) and the benzoate anion ( ). The charged anion cannot diffuse back out, becoming "trapped."
Antimicrobial Mechanism: The Proton Trap & Autophagy Block
Primary Application: Food Preservation (E210), Topical Antifungals.
The antimicrobial action is not merely "acidification"; it is a bio-energetic collapse coupled with specific pathway interference.
-
Transmembrane Proton Gradient Collapse: The continuous influx of HA and subsequent release of
acidifies the cytoplasm. To maintain homeostasis, bacteria must activate -ATPase pumps to expel protons. This creates a futile cycle, depleting ATP reserves and inhibiting active transport of amino acids. -
Inhibition of Macroautophagy: Recent evidence suggests benzoic acid specifically inhibits nitrogen-starvation-induced macroautophagy. It blocks the maturation of pro-aminopeptidase I (prApe1), preventing the cell from recycling organelles during starvation stress.
Visualization: The Weak Acid Futile Cycle
Caption: Figure 1: The futile proton cycle depletes bacterial ATP while intracellular anion accumulation inhibits critical autophagy pathways.
Metabolic Mechanism: Nitrogen Scavenging
Primary Application: Treatment of Urea Cycle Disorders (e.g., Sodium Benzoate/Ammonul).[1][2][3]
In hyperammonemia, the urea cycle is compromised.[1] Benzoate acts as a substrate for an alternative pathway that bypasses the defective urea cycle to excrete waste nitrogen.
The Pathway:
-
Activation: Benzoate enters the mitochondrial matrix and is activated by Acyl-CoA Synthetase to form Benzoyl-CoA .
-
Conjugation: Glycine N-acyltransferase (GLYAT) conjugates Benzoyl-CoA with Glycine to form Hippurate (Hippuric Acid).
-
Excretion: Hippurate is rapidly cleared by the kidneys via glomerular filtration and tubular secretion.[4]
-
Net Effect: For every mole of benzoate administered, one mole of nitrogen (from glycine) is excreted.[2][4]
Visualization: The Hippurate Conjugation Pathway
Caption: Figure 2: The alternative nitrogen waste pathway. Benzoate sequesters glycine to form hippurate, bypassing the defective urea cycle.
Derivative Mechanisms: Enzymatic & Structural Modulation
A. Salicylic Acid (Ortho-hydroxybenzoic acid)
-
Mechanism: Desmolysis.[5] Unlike simple acids that denature protein, salicylic acid solubilizes the intercellular cement (lipids/proteins) holding keratinocytes together.
-
Target: Desmosomes (specifically desmogleins). It disrupts the corneocyte-to-corneocyte cohesion, promoting exfoliation of the stratum corneum without affecting epidermal mitotic activity.[6]
B. DAAO Inhibitors (Benzoic Acid Derivatives)[7]
-
Context: Schizophrenia research.
-
Target: D-Amino Acid Oxidase (DAAO).[7]
-
Mechanism: Benzoic acid is a competitive inhibitor of the FAD-binding site on DAAO.
-
Therapeutic Logic: DAAO degrades D-Serine, a co-agonist of the NMDA receptor.[7] In schizophrenia (NMDA hypofunction), inhibiting DAAO raises synaptic D-Serine levels, potentiating NMDA receptor activity.
Experimental Protocols
Protocol A: Intracellular pH Measurement (BCECF-AM Ratiometric Assay)
Objective: Validate the "Weak Acid Theory" by quantifying cytoplasmic acidification in bacteria or yeast.
Reagents:
-
BCECF-AM (Cell-permeant ester).[8]
-
Nigericin (Ionophore for calibration).
-
High
buffer (for calibration).
Workflow:
-
Loading: Incubate log-phase cells with
BCECF-AM for 30–60 mins at . Intracellular esterases cleave the AM group, trapping the fluorescent BCECF.[9] -
Washing: Centrifuge (5000 x g, 5 min) and resuspend in experimental buffer (pH 7.0) to remove extracellular dye.
-
Baseline Measurement: Measure fluorescence ratio using excitation at 490 nm (pH sensitive) and 440 nm (isosbestic point), with emission at 535 nm .
-
Challenge: Inject Benzoic Acid (e.g., 2 mM).
-
Observation: A rapid decrease in the 490/440 ratio indicates intracellular acidification.
-
Calibration (Crucial Step): At the end of the run, add Nigericin (
) in high buffers of known pH (6.0, 6.5, 7.0, 7.5) to equilibrate and , generating a standard curve.
Protocol B: DAAO Enzymatic Kinetics
Objective: Determine the
-
System: Purified porcine or human DAAO enzyme.
-
Substrate: D-Alanine or D-Serine.
-
Reporter: Coupled assay using Horseradish Peroxidase (HRP) and o-dianisidine (detects
produced by DAAO). -
Data Analysis: Perform assays at varying substrate concentrations
and varying inhibitor concentrations . -
Plotting: Construct a Lineweaver-Burk plot. Competitive inhibition (characteristic of benzoates) will show intersecting lines on the Y-axis (
unchanged, increases).
Quantitative Summary
| Compound | Primary Target | Mechanism Type | Key Metric |
| Benzoic Acid | Bacterial Cytoplasm | Proton Shuttling / Bioenergetic Drain | pKa = 4.19 |
| Sodium Benzoate | Glycine N-acyltransferase | Metabolic Conjugation (Glycine trap) | 1 mol N removed / 1 mol drug |
| Salicylic Acid | Desmosomes | Desmolysis / Keratolysis | Stratum corneum dissociation |
| Benzoate Derivatives | D-Amino Acid Oxidase | Competitive Inhibition (FAD site) |
References
-
Hazan, R., et al. (2004). "Benzoic Acid, a Weak Organic Acid Food Preservative, Exerts Specific Effects on Intracellular Membrane Trafficking Pathways in Saccharomyces cerevisiae." Applied and Environmental Microbiology. Link
-
Piper, P., et al. (2001). "Weak acid adaptation: the stress response that confers yeasts with resistance to organic acid food preservatives." Microbiology. Link
-
Enns, G. M., et al. (2007). "Survival after treatment with phenylacetate and benzoate for urea-cycle disorders." New England Journal of Medicine.[4] Link
-
Pollegioni, L., et al. (2007). "D-Amino acid oxidase: structure, function, and regulation." The FEBS Journal. Link
-
Davies, M., & Marks, R. (1976). "Studies on the effect of salicylic acid on normal skin."[6] British Journal of Dermatology. Link
-
Bio-Rad Laboratories. "BCECF pH Indicator for Measuring Intracellular pH." Technical Bulletin. Link
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- 6. Detection of the action of salicylic acid on the normal stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 9. bio-rad.com [bio-rad.com]
The Indole Pharmacophore: A Technical Guide to Therapeutic Applications
Executive Summary
The indole scaffold (1H-benzo[b]pyrrole) represents one of the most "privileged" structures in medicinal chemistry.[1][2][3][4] Its ubiquity in endogenous ligands (serotonin, melatonin) and natural products (vinca alkaloids) stems from its unique electronic properties: an electron-rich π-system capable of π-π stacking, a hydrogen bond donor (N1-H), and distinct reactivity profiles at the C3 (nucleophilic) and C2 positions.
This guide analyzes the therapeutic utility of indole-based compounds, moving beyond basic enumeration to explore the mechanistic causality of their efficacy in Oncology, Neurology, and Infectious Diseases.[4][5][6][7] It provides actionable protocols for validation and maps the structural logic required for rational drug design.
Chemical Biology & SAR: The "Why" Behind the Scaffold
The indole ring is not merely a passive linker; it is an active pharmacophore. Its high electron density, particularly at the C3 position, makes it an ideal partner for interactions with electron-deficient pockets in enzymes and receptors.
Electronic & Steric Logic
-
N1 Position: The pyrrole nitrogen is a hydrogen bond donor. Substitution here (e.g., alkylation) removes this donor capability but can improve lipophilicity and blood-brain barrier (BBB) permeability (crucial for CNS drugs like Indomethacin or Osimertinib).
-
C3 Position: The most nucleophilic site. It mimics the side chain of Tryptophan, making C3-substituted indoles natural ligands for biological targets evolved to recognize peptides.
-
C5/C6 Positions: Ideal for modulating metabolic stability. Halogenation (F, Cl) at C5 blocks metabolic hydroxylation (a common clearance pathway), extending half-life.
Visualization: Indole SAR Map
The following diagram illustrates the functional logic of the indole scaffold in drug design.
Figure 1: Structure-Activity Relationship (SAR) map of the indole scaffold, highlighting functionalization zones for medicinal chemistry optimization.
Therapeutic Sector 1: Oncology
Indole derivatives are cornerstones in oncology, functioning primarily through two mechanisms: Tubulin inhibition and Kinase inhibition .
Tubulin Polymerization Inhibitors
Vinca alkaloids (Vinblastine, Vincristine) are bis-indole derivatives that bind to the "Vinca domain" at the interface of two tubulin heterodimers.
-
Mechanism: They prevent the polymerization of tubulin into microtubules (destabilizers), leading to G2/M cell cycle arrest and apoptosis.[8]
-
Synthetic Evolution: Newer synthetic aryl-indoles (e.g., Osimertinib) target kinases but retain the indole core for hydrophobic pocket occupancy.
Kinase Inhibitors
Indoles act as ATP-competitive inhibitors. The planar indole ring mimics the adenine base of ATP, fitting snugly into the kinase hinge region.
-
Sunitinib (Sutent): An oxindole derivative targeting VEGFR and PDGFR. The oxindole core forms key H-bonds with the kinase backbone (Glu81 and Leu83 in VEGFR2).
-
Osimertinib (Tagrisso): A covalent inhibitor of EGFR T790M. The indole core positions the acrylamide "warhead" to form a covalent bond with Cys797.
Data Summary: FDA-Approved Indole Anticancer Agents
| Drug Name | Class | Primary Target | Indication | Key Structural Feature |
| Vinblastine | Vinca Alkaloid | Tubulin (Vinca site) | Hodgkin's Lymphoma | Bis-indole dimer |
| Sunitinib | Oxindole | VEGFR, PDGFR, KIT | Renal Cell Carcinoma | C3-substituted oxindole |
| Osimertinib | Pyrimidine-Indole | EGFR (T790M) | NSCLC | Acrylamide warhead at C3 |
| Alectinib | Benzo[b]carbazole | ALK | ALK+ NSCLC | Tetracyclic indole fusion |
| Panobinostat | Hydroxamic acid | HDAC | Multiple Myeloma | Indole cap group |
Therapeutic Sector 2: Neuroscience (GPCR Modulation)
The structural similarity of indole to Serotonin (5-HT) makes it the scaffold of choice for CNS drugs.
-
Triptans (e.g., Sumatriptan): 5-HT1B/1D agonists used for migraine. The indole core is substituted at C3 and C5 to mimic serotonin while improving oral bioavailability.
-
Mechanism: Activation of Gi-coupled receptors inhibits adenylate cyclase, reducing cAMP and preventing the release of pro-inflammatory neuropeptides (CGRP).
Visualization: GPCR Signaling Pathway
Figure 2: Signal transduction pathway for indole-based 5-HT agonists, leading to therapeutic vasoconstriction in migraine therapy.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Objective: To quantify the ability of a novel indole compound to inhibit tubulin polymerization (destabilizer) or enhance it (stabilizer). Principle: Tubulin polymerization is measured by light scattering (turbidity) at 340 nm. Polymerized microtubules scatter more light than tubulin dimers.
Reagents & Equipment
-
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized).
-
GTP Stock: 100 mM Guanosine Triphosphate.
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
Detection: 96-well plate reader with temperature control (37°C).
Step-by-Step Methodology
-
Buffer Preparation: Prepare 1X PEM buffer containing 1 mM GTP and 5% glycerol (glycerol promotes nucleation). Keep on ice.
-
Compound Dilution:
-
Dissolve indole test compounds in DMSO to 10 mM stock.
-
Prepare 10X working concentrations in PEM buffer. Final DMSO concentration in assay must be <1%.
-
Control 1: Vehicle (DMSO only).
-
Control 2: Colchicine (Positive control for inhibition, 5 µM).
-
Control 3: Paclitaxel (Positive control for stabilization, 5 µM).
-
-
Tubulin Reconstitution: Resuspend lyophilized tubulin in ice-cold PEM/GTP buffer to a concentration of 3 mg/mL (approx. 30 µM). Keep strictly on ice to prevent premature polymerization.
-
Assay Assembly (Cold Start):
-
Pre-chill the 96-well half-area plate to 4°C.
-
Add 5 µL of 10X Test Compound to respective wells.
-
Add 45 µL of cold Tubulin solution to each well.
-
-
Measurement:
-
Immediately transfer plate to the reader pre-warmed to 37°C.
-
Measure Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot OD340 vs. Time.
-
Vmax: Calculate the maximum rate of polymerization (slope of the linear phase).
-
Steady State: Measure final OD plateau.
-
Interpretation: A decrease in Vmax and plateau compared to vehicle indicates inhibition (Vinca-like). An increase in nucleation rate indicates stabilization (Taxane-like).
-
Visualization: Assay Workflow
Figure 3: Workflow for the high-throughput tubulin polymerization screening assay.
Future Perspectives
The future of indole therapeutics lies in Targeted Protein Degradation (TPD) . Indole scaffolds are increasingly used as the "warhead" moiety in PROTACs (Proteolysis Targeting Chimeras) to bind target proteins (like BRD4 or specific kinases) while linked to an E3 ligase ligand. The scaffold's rigidity and predictable SAR make it an excellent candidate for these complex bifunctional molecules.
References
-
Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).[5] Molecules.[1][2][3][9][10][11][12][13][14]
-
Dadashpour, S., & Emami, S. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms.[3] European Journal of Medicinal Chemistry.[11]
-
Zhang, M. Z., et al. (2015). A review on recent developments of indole-containing antiviral agents.[6][11] European Journal of Medicinal Chemistry.[11]
-
Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit Protocol.
-
Kumari, A., & Singh, R. K. (2019). Indole derivatives as potential anticancer agents: A review.[10][14] Current Medicinal Chemistry.
Sources
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- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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- 6. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
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- 12. asm.org [asm.org]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
The Indole Scaffold in Medicinal Chemistry: A Technical Guide
The role of the indole scaffold in medicinal chemistry is foundational, owing to its status as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its ubiquity in natural products (tryptophan, serotonin, vinca alkaloids) has driven its adoption as a core template for rational drug design, particularly in oncology and CNS therapeutics.
This technical guide synthesizes the electronic properties, synthetic methodologies, and clinical applications of the indole scaffold.
Executive Summary: The "Privileged" Architecture
The indole ring system (benzo[b]pyrrole) is a pi-excessive heterocycle that serves as a biomimetic anchor in drug discovery.[1] Its "privileged" status stems from its ability to mimic the side chain of the essential amino acid tryptophan, allowing it to engage in high-affinity interactions with a diverse array of biological targets, including G-protein-coupled receptors (GPCRs), protein kinases, and histone deacetylases (HDACs).
Key Technical Advantages:
-
H-Bonding Dualism: The N-H moiety acts as a hydrogen bond donor (HBD), while the pi-system can act as a hydrogen bond acceptor (HBA) or engage in pi-pi stacking / cation-pi interactions.
-
Electronic Tunability: The distinct electron density between the benzene (electron-poor relative to pyrrole) and pyrrole (electron-rich) rings allows for regioselective functionalization.
-
Metabolic Relevance: As a scaffold found in serotonin (5-HT) and melatonin, indole derivatives possess intrinsic affinity for CNS targets.
Electronic Blueprint & Reactivity
Understanding the electronic distribution of indole is critical for predicting reactivity and designing synthetic routes.
Reactivity Logic
-
C3-Position (Nucleophilic): The most electron-rich site. Electrophilic aromatic substitution (SEAr) occurs preferentially here due to the stability of the intermediate cation (preserving the benzene ring's aromaticity).
-
C2-Position: Less nucleophilic than C3 but can be activated via lithiation (N-protection required) or directed C-H activation.
-
N1-Position (Acidic): The N-H proton is weakly acidic (pKa ~16 in DMSO). Deprotonation allows for N-alkylation or N-arylation.
-
Benzene Ring (C4-C7): Generally less reactive toward electrophiles but susceptible to nucleophilic attack if activated by electron-withdrawing groups (e.g., SNAr strategies).
Visualization: Indole Reactivity Map
The following diagram maps the core reactivity zones utilized in medicinal chemistry campaigns.
Clinical Impact: FDA-Approved Indole Therapeutics
The versatility of the indole scaffold is evidenced by its presence in blockbuster drugs across varying therapeutic classes.
| Drug Name | Brand Name | Therapeutic Class | Target | Indole Role |
| Osimertinib | Tagrisso | Oncology (NSCLC) | EGFR (T790M) | Scaffold orients the acrylamide warhead for covalent bonding. |
| Alectinib | Alecensa | Oncology (NSCLC) | ALK Kinase | Fused tetracyclic indole core ensures rigid binding in the ATP pocket. |
| Sumatriptan | Imitrex | CNS (Migraine) | 5-HT1B/1D | Biomimetic of serotonin; agonist activity. |
| Panobinostat | Farydak | Oncology (Myeloma) | HDAC | Cap group that fits the enzyme surface rim. |
| Tadalafil | Cialis | PDE5 Inhibitor | PDE5 | Indole-fused diketopiperazine mimics cGMP. |
| Vincristine | Oncovin | Oncology | Tubulin | Complex bis-indole alkaloid disrupting microtubule formation. |
Case Study: Osimertinib (Tagrisso)
Osimertinib represents a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome the T790M resistance mutation.[2] While often described as a pyrimidine-based drug, the indole moiety is critical for its binding mode, occupying the hydrophobic pocket and positioning the electrophilic acrylamide for covalent modification of Cys797.
Mechanism of Action: Covalent Inhibition
The indole ring sits in the adenine-binding pocket, engaging in hydrophobic interactions that stabilize the drug-enzyme complex, allowing the Michael acceptor (acrylamide) to react with the thiol of Cysteine 797.
Detailed Protocol: Synthesis of Osimertinib Intermediate
Context: High-yield synthesis of the key indole intermediate required for Osimertinib. This protocol focuses on the construction of the functionalized aniline precursor which is subsequently coupled to the indole moiety.
Objective: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline (Key intermediate for Osimertinib synthesis). Source Validation: Adapted from optimized protocols (Liu et al., Helv. Chim. Acta, 2021; BenchChem Application Notes).
Reagents:
-
3-Fluoroanisole[3]
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Concentrated Nitric Acid (HNO3, 65%)[3]
-
Ammonium Chloride (NH4Cl)[4]
-
Solvents: Methanol, Ethyl Acetate, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Nitration (Formation of 3-fluoro-4,6-dinitroanisole):
-
Setup: Charge a 1L 3-neck round-bottom flask with 900g of conc. H2SO4. Cool to -10°C using a cryostat or ice/salt bath.
-
Addition: Add 3-Fluoroanisole (160g) dropwise, maintaining internal temperature below -5°C.
-
Nitration: Slowly add conc. HNO3 (280g) dropwise over 60 minutes. Critical: Exotherm control is vital; do not exceed 0°C.
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Petroleum Ether 2:1).
-
Quench: Pour the reaction mixture slowly into 1.5L of ice water. A solid precipitate will form.
-
Isolation: Filter the khaki solid, wash with cold water (3 x 500mL), and dry under vacuum.
-
Yield: ~78% (3-fluoro-4,6-dinitroanisole).
-
-
Selective Reduction (Formation of 4-fluoro-2-methoxy-5-nitroaniline):
-
Setup: Suspend the dinitro intermediate (60g) in water (360mL) and Methanol (100mL).
-
Activation: Add Ammonium Chloride (5.0 eq) and heat to 50°C.
-
Reduction: Add Iron powder (5.0 eq) in small portions over 30 minutes. Note: Vigorous stirring is required to prevent clumping.
-
Reflux: Heat to reflux (80-85°C) for 2-4 hours.
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot methanol.
-
Crystallization: Concentrate the filtrate. Recrystallize from Methanol/Water to yield the target aniline.
-
Purity Check: HPLC should show >98% purity.[6]
-
-
Indole Coupling (General Description):
-
The resulting aniline is then coupled with a 3-aminopyrimidine derivative via SNAr or Buchwald-Hartwig amination, followed by the introduction of the indole moiety (often pre-synthesized via Fischer indole synthesis or C-H activation) to assemble the final Osimertinib scaffold.
-
Strategic Workflow: Indole Optimization
When utilizing indole in a Hit-to-Lead campaign, specific structural modifications address common liabilities (metabolic stability, solubility).
References
-
The Indole Scaffold in Biochemistry and Therapeutics. Molecules, 2024.
-
Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2024.
-
Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta, 2021.
-
Development of a Scalable Manufacturing Process for Alectinib. Organic Process Research & Development, 2024.
-
FDA-Approved Indole-Containing Drugs. Journal of Medicinal Chemistry, 2023.
-
Application Note: A High-Yield Synthesis Protocol for Osimertinib. BenchChem, 2025.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Characterization of Indole Derivatives
Introduction: The Significance of Indole Derivatives and the Imperative for Rigorous Analytical Characterization
Indole derivatives represent a vast and vital class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Their profound impact on biological systems, ranging from neurotransmission to antimicrobial activity, necessitates precise and reliable analytical methods for their characterization.[2] In drug development and scientific research, the ability to accurately identify, quantify, and elucidate the structure of indole derivatives is paramount for ensuring product quality, understanding biological mechanisms, and driving innovation.
This comprehensive guide provides a detailed overview of key analytical techniques for the characterization of indole derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles.
Chromatographic Techniques: The Workhorse for Separation and Quantification
Chromatography is the cornerstone of indole derivative analysis, enabling the separation of complex mixtures into individual components for subsequent identification and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Indole Derivatives
HPLC is a highly versatile and widely used technique for the analysis of indole derivatives due to its applicability to a broad range of compounds, including those that are non-volatile or thermally labile.[3][4] Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for separating indole derivatives.
The critical parameters in HPLC method development are the choice of stationary phase, mobile phase composition, and detector.
-
Stationary Phase: C18 (octadecylsilyl) columns are the most common choice for reversed-phase separation of indole derivatives due to their hydrophobicity, which allows for effective retention and separation based on the polarity of the analytes. The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface area, which influence resolution and backpressure.
-
Mobile Phase: A mixture of water and an organic modifier, typically methanol or acetonitrile, is used as the mobile phase. The ratio of the organic modifier to water is adjusted to control the retention time of the analytes. A higher concentration of the organic modifier will decrease retention, while a lower concentration will increase it. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups on the indole derivatives.[1] This is a key principle of ion suppression-reversed-phase HPLC (IS-HPLC).[5]
-
Detector: A UV-Vis detector is commonly employed for the detection of indole derivatives, as the indole ring system exhibits strong absorbance in the UV region (typically around 220 nm and 280 nm).[3][6] For enhanced sensitivity and selectivity, a fluorescence detector can be used, as many indole derivatives are naturally fluorescent or can be derivatized to become fluorescent.[7]
This protocol provides a general framework for the analysis of indole derivatives. Optimization of specific parameters will be required for different analytes and matrices.
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile).
-
For liquid samples, dilute an appropriate volume with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient might start at 10% B and increase to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detector: UV-Vis detector set to a wavelength of 280 nm.
-
-
Data Analysis:
-
Identify the peaks of interest based on their retention times compared to known standards.
-
Quantify the amount of each indole derivative by comparing the peak area to a calibration curve generated from standards of known concentrations.
-
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilyl) | Provides good retention and separation for a wide range of indole derivatives based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | The organic modifier controls retention, while TFA improves peak shape by suppressing ionization.[1] |
| Detection | UV-Vis at 280 nm | The indole ring has a strong chromophore, allowing for sensitive detection at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and resolution. |
Gas Chromatography (GC): Ideal for Volatile and Thermally Stable Indoles
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable indole derivatives.[8] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated compounds.
The key considerations for GC analysis of indole derivatives are the choice of the capillary column and the temperature program of the GC oven.
-
Capillary Column: A fused-silica capillary column coated with a nonpolar or moderately polar stationary phase is typically used.[8] The choice of stationary phase will depend on the polarity of the indole derivatives being analyzed.
-
Temperature Program: The GC oven temperature is programmed to increase over time, allowing for the separation of compounds with different boiling points. A typical program might start at a lower temperature to separate the more volatile compounds and then ramp up to a higher temperature to elute the less volatile compounds.[3]
This protocol is suitable for the analysis of volatile indole derivatives such as indole and skatole (3-methylindole).
-
Sample Preparation:
-
Extract the indole derivatives from the sample matrix using a suitable organic solvent (e.g., chloroform, dichloromethane).[8]
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
If necessary, derivatize the indole derivatives to increase their volatility and improve their chromatographic properties.
-
-
GC-MS System and Conditions:
-
Column: Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a nonpolar stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Port Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the compounds by comparing their retention times and mass spectra to a library of known compounds (e.g., NIST Mass Spectral Library).[9]
-
Quantify the compounds using an internal standard and a calibration curve.
-
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Nonpolar (e.g., DB-5ms) | Suitable for separating a wide range of volatile and semi-volatile organic compounds. |
| Ionization Mode | Electron Impact (EI) | Provides reproducible fragmentation patterns that are useful for library searching and structural identification.[10] |
| Temperature Program | Ramping from low to high temperature | Allows for the separation of compounds with a range of boiling points in a single run.[3] |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the structure of organic molecules, including indole derivatives.[3] Both ¹H and ¹³C NMR are used to determine the connectivity of atoms in a molecule.[11] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between different nuclei and provide a complete structural assignment.
The key to successful structure elucidation by NMR is the careful interpretation of chemical shifts, coupling constants, and correlation signals.
-
Chemical Shifts: The chemical shift of a proton or carbon nucleus is influenced by its local electronic environment. The characteristic chemical shifts of the protons and carbons in the indole ring system can be used to identify the presence of this moiety and to determine the position of substituents.[12]
-
Coupling Constants: The coupling between adjacent protons provides information about their connectivity. The magnitude of the coupling constant can also provide information about the dihedral angle between the protons, which can be useful for determining the stereochemistry of the molecule.
-
2D NMR: 2D NMR experiments provide a wealth of information about the connectivity of atoms in a molecule. For example, a COSY spectrum shows correlations between coupled protons, while an HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds.[13][14]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[15] It can be used to determine the molecular weight of an indole derivative with high accuracy and to obtain information about its structure from its fragmentation pattern.[10][16]
The choice of ionization technique is a critical factor in MS analysis.
-
Electron Impact (EI): This is a hard ionization technique that produces extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule and can be used for library searching and identification.[10]
-
Electrospray Ionization (ESI): This is a soft ionization technique that produces primarily protonated or deprotonated molecules with minimal fragmentation. It is well-suited for the analysis of polar and thermally labile compounds and is commonly used in conjunction with HPLC (LC-MS).[15]
UV-Visible Spectroscopy: A Quick and Simple Preliminary Analysis
UV-Visible spectroscopy is a simple and rapid technique that can be used for the preliminary characterization of indole derivatives.[17][18] The indole ring system has characteristic absorption maxima in the UV region, typically around 220 nm and 280 nm.[6][19] The position and intensity of these absorption bands can be influenced by the presence of substituents on the indole ring.
Hyphenated Techniques: The Power of Combining Separation and Detection
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.[20][21][22] These techniques, such as LC-MS and GC-MS, are incredibly powerful tools for the analysis of complex mixtures of indole derivatives.[3][4][23]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Ultimate Tool for Complex Samples
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[15] This technique is particularly well-suited for the analysis of indole derivatives in complex biological matrices, such as plasma, urine, and tissue extracts.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification of Volatile Indoles
GC-MS is the gold standard for the identification of volatile indole derivatives.[3][24] The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte.
Conclusion: A Multi-faceted Approach to Indole Derivative Characterization
The comprehensive characterization of indole derivatives requires a multi-faceted analytical approach. Chromatographic techniques, such as HPLC and GC, are essential for the separation and quantification of these compounds. Spectroscopic techniques, including NMR, MS, and UV-Vis, provide invaluable information about their molecular structure. Hyphenated techniques, such as LC-MS and GC-MS, offer the ultimate combination of separation and identification power. By understanding the principles and applying the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize indole derivatives, paving the way for new discoveries and advancements in their respective fields.
References
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. PubMed. [Link]
-
Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis 1. Plant Physiology, Oxford Academic. [Link]
-
LC-MS A Hyphenated Technique: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]
-
On-Demand Webinar - Hyphenated Analytical Techniques An Overview for Materials Characterization. YouTube. [Link]
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. [No Source Found].
-
Indole Test: Principle, Procedure, Results. Microbe Online. [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. [Link]
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GC-MS quantification of fecal short-chain fatty acids and spectrophotometric detection of indole: Do rectal swabs produce comparable results as stool samples? - A pilot study. PubMed. [Link]
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A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Indole. the NIST WebBook - National Institute of Standards and Technology. [Link]
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GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [Link]
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Mass spectrometry of simple indoles. The Journal of Organic Chemistry - ACS Publications. [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
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UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC - NIH. [Link]
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Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]
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Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review. IJFMR. [Link]
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UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society - ACS Publications. [Link]
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Structure Elucidation by NMR. NMR Service | ETH Zurich. [Link]
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Application Note: Strategic Derivatization of 3-(1H-indol-1-yl)benzoic Acid for Enhanced Biological Screening
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3-(1H-indol-1-yl)benzoic acid, a promising scaffold for drug discovery. We present detailed, step-by-step protocols for the synthesis of amide and ester derivatives, aimed at creating a focused library for biological screening. The rationale behind these derivatization strategies is discussed in the context of structure-activity relationship (SAR) studies. Furthermore, a robust protocol for a primary in vitro biological screen, the MTT cell viability assay, is provided to enable the initial assessment of the synthesized compounds' biological activity. This application note is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.
Introduction: The Significance of Privileged Scaffolds
In the field of medicinal chemistry, certain molecular frameworks, often referred to as "privileged scaffolds," are recognized for their ability to interact with multiple biological targets, making them valuable starting points for drug discovery.[1][2][3][4][5] The indole nucleus is a prominent example of such a scaffold, found in a wide array of natural products and synthetic drugs with diverse therapeutic applications.[6] The specific compound, 3-(1H-indol-1-yl)benzoic acid, offers a strategic advantage due to its bifunctional nature: the indole moiety provides a core structure known for biological interactions, while the benzoic acid group presents a readily accessible point for chemical modification.[7] This allows for the systematic synthesis of a library of derivatives to explore and optimize biological activity.
Derivatization Strategies and Protocols
The primary goal of derivatizing 3-(1H-indol-1-yl)benzoic acid is to generate a library of compounds with varied physicochemical properties, which can then be screened for biological activity. The carboxylic acid functional group is an ideal handle for derivatization, most commonly through the formation of amides and esters.
2.1. Rationale for Amide and Ester Synthesis
-
Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry.[8][9] By coupling the carboxylic acid with a diverse range of primary and secondary amines, a wide variety of structural motifs can be introduced. This allows for the fine-tuning of properties such as hydrogen bonding capacity, steric bulk, and overall polarity, all of which can significantly influence a compound's interaction with a biological target.
-
Ester Derivatives: Esterification is another common strategy to modify a carboxylic acid.[10][11][12][13] Converting the acid to an ester can increase its lipophilicity, which may enhance cell membrane permeability and oral bioavailability. Esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid.
2.2. Experimental Workflow for Derivatization
The general workflow for the synthesis, purification, and characterization of 3-(1H-indol-1-yl)benzoic acid derivatives is illustrated below.
Figure 1: A simplified workflow for the derivatization of 3-(1H-indol-1-yl)benzoic acid.
Protocol 1: Synthesis of Amide Derivatives using HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.[14][15]
Materials:
-
3-(1H-indol-1-yl)benzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
A selection of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(1H-indol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Table 1: Example Reagent Quantities for Amide Synthesis
| Reagent | Molar Ratio (eq) | Molecular Weight ( g/mol ) | Amount for 1 mmol Scale |
| 3-(1H-indol-1-yl)benzoic acid | 1.0 | 251.26 | 251 mg |
| HATU | 1.2 | 380.23 | 456 mg |
| DIPEA | 2.5 | 129.24 | 434 µL |
| Amine (e.g., benzylamine) | 1.1 | 107.15 | 118 mg (121 µL) |
| Anhydrous DMF | - | - | 5-10 mL |
Protocol 2: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[10][11]
Materials:
-
3-(1H-indol-1-yl)benzoic acid
-
Desired alcohol (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-(1H-indol-1-yl)benzoic acid (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure ester.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Biological Screening: Primary Cell Viability Assay
Once a library of derivatives has been synthesized and purified, the next crucial step is to assess their biological activity. A common starting point is a primary screen to evaluate the general cytotoxicity or anti-proliferative effects of the compounds. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18][19]
Figure 2: A general cascade for biological screening of a compound library.
Protocol 3: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Conclusion and Future Directions
This application note provides a framework for the systematic derivatization of 3-(1H-indol-1-yl)benzoic acid and the subsequent primary biological evaluation of the synthesized compounds. The protocols outlined herein are robust and can be adapted to generate a diverse chemical library. The data obtained from the primary screen will guide the selection of "hit" compounds for further investigation, including more specific secondary assays to elucidate their mechanism of action and potential therapeutic targets. This strategic approach of derivatization coupled with a screening cascade is a fundamental process in the early stages of drug discovery.
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MDPI. Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Available from: [Link].
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Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. Available from: [Link].
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NIH. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available from: [Link].
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Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. 2015. Available from: [Link].
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LASSBIO - UFRJ. Privileged Scaffolds in Medicinal Chemistry: An Introduction. Available from: [Link].
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NIH. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Available from: [Link].
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Introduction: A Versatile Bifunctional Molecule in Modern Chemistry
An Application Note for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid
3-(1H-imidazol-1-yl)benzoic acid is a key heterocyclic building block in the development of novel therapeutic agents and functional materials.[1] Its structure is distinguished by the presence of two key functional groups: a carboxylic acid and an imidazole ring. This bifunctional nature allows for a wide range of chemical modifications; the carboxylic acid can be readily converted into amides or esters, while the imidazole moiety can act as a versatile ligand for metal ions or participate in crucial hydrogen bonding interactions within biological systems.[1][2] This versatility has established it as a valuable starting material for exploring structure-activity relationships (SAR) in drug discovery and for designing compounds with diverse biological activities.[2]
The most prevalent and effective method for synthesizing this compound is the copper-catalyzed N-arylation reaction, a process widely known as the Ullmann condensation.[1][3] This reaction facilitates the formation of the critical C-N bond between the imidazole ring and the benzoic acid backbone. This document provides a detailed protocol for this synthesis, grounded in established methodologies, to guide researchers in achieving reproducible and high-yield results.
Reaction Scheme and Mechanism
The synthesis is typically achieved by coupling a 3-halobenzoic acid (where the halogen is bromine or iodine) with imidazole. The reaction is catalyzed by a copper(I) salt, such as CuI, in the presence of a base and a high-boiling polar solvent.[1]
General Reaction Scheme:
The Ullmann reaction mechanism involves the coordination of the copper catalyst with the aryl halide. The active species is generally considered a copper(I) compound, which undergoes oxidative addition with the aryl halide.[4] This is followed by coordination with the imidazole nucleophile and subsequent reductive elimination to form the desired N-aryl imidazole product and regenerate the catalyst.[4] The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity.
Experimental Protocols
Two primary, reliable protocols are presented below. Method A outlines a direct coupling, while Method B involves a two-step process via an ester intermediate, which can sometimes offer advantages in purification.
Method A: Direct Copper-Catalyzed N-Arylation
This protocol details the direct synthesis from 3-bromobenzoic acid and imidazole using a copper-catalyzed Ullmann-type reaction.[1]
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 1.0 |
| Imidazole | C₃H₄N₂ | 68.08 | 1.2 |
| Copper(I) iodide | CuI | 190.45 | 0.05 - 0.10 (5-10 mol%) |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent |
| Hydrochloric acid (1 M) | HCl | 36.46 | For acidification |
| Ethyl acetate | C₄H₈O₂ | 88.11 | For extraction |
| Deionized water | H₂O | 18.02 | For workup |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | For drying |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromobenzoic acid (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is critical to prevent oxidation of the copper(I) catalyst.
-
Heating: Heat the reaction mixture to 100-120°C with vigorous stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into deionized water.
-
Workup - Filtration: Filter the aqueous mixture to remove the insoluble copper catalyst and any unreacted starting materials.
-
Workup - Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add 1 M HCl dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of 3-(1H-imidazol-1-yl)benzoic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold pentane or diethyl ether to aid in drying.[2]
-
Drying: Dry the product under vacuum to yield the final compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[1]
Method B: Two-Step Synthesis via Ethyl Ester Intermediate
This protocol involves an initial coupling to form an ester, followed by hydrolysis to yield the carboxylic acid. This can be advantageous as the intermediate ester is often easier to purify by column chromatography.[2]
-
Reaction Setup: In a round-bottom flask, combine ethyl 3-iodobenzoate (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).[2]
-
Solvent and Heating: Add anhydrous DMF, purge with nitrogen, and heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.[2]
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to isolate the pure ethyl ester.[2]
-
Reaction Setup: Dissolve the purified ethyl 3-(1H-imidazol-1-yl)benzoate (1.0 eq) in a 3:1 mixture of ethanol and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).[2]
-
Heating: Heat the reaction mixture to 100°C for 1 hour. Microwave irradiation can be used to accelerate this step.[2]
-
Workup: Cool the mixture to room temperature. Pour the mixture into water and extract with diethyl ether to remove any unreacted ester or organic impurities.[2]
-
Acidification and Isolation: Acidify the aqueous layer with 4N HCl to a pH of approximately 2. A precipitate will form.[2] Filter the solid, wash with water and pentane, and dry under vacuum to obtain the final product.[2]
Visualizing the Workflow
The following diagrams illustrate the key stages of the synthesis and purification process.
Caption: Two-step synthesis workflow via an ester intermediate.
Sources
Synthesis and Characterization of Benzoic Acid via Oxidation: An Application Note for Researchers
Abstract
This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of benzoic acid through the oxidation of toluene, a fundamental reaction in organic chemistry with significant industrial applications.[1][2] Primarily targeting researchers, scientists, and professionals in drug development, this guide emphasizes the practical synthesis using potassium permanganate, outlines robust characterization techniques, and underscores safety considerations. By integrating established methodologies with expert insights, this document serves as a self-validating guide to producing and verifying high-purity benzoic acid.
Introduction: The Significance of Benzoic Acid
Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are cornerstones in the chemical and pharmaceutical industries. It serves as a crucial precursor in the synthesis of a wide array of chemicals, including phenols, caprolactam, and benzoyl chloride. In the pharmaceutical sector, it is a key building block for numerous active pharmaceutical ingredients (APIs). Furthermore, its sodium salt, sodium benzoate, is widely utilized as a preservative in food and beverages due to its antimicrobial properties.[3]
The oxidation of an alkyl side-chain on an aromatic ring is a classic and reliable method for synthesizing benzoic acid. Among various substrates, toluene is a common starting material due to its availability and the efficiency of its conversion. This application note will focus on the oxidation of toluene using potassium permanganate, a powerful and readily available oxidizing agent.[2][4]
Synthesis of Benzoic Acid via Toluene Oxidation
The oxidation of toluene to benzoic acid can be achieved through several methods, including the use of potassium permanganate, nitric acid, or catalytic oxidation with metal catalysts like cobalt or manganese salts under high temperature and pressure.[1][2] The potassium permanganate method is particularly well-suited for laboratory-scale synthesis due to its straightforward procedure and high yield.[2]
Reaction Mechanism and Stoichiometry
The oxidation of toluene with potassium permanganate (KMnO₄) proceeds via a complex free-radical mechanism.[2] The permanganate ion (MnO₄⁻) attacks the benzylic carbon of toluene, leading to the formation of a series of intermediates that are ultimately oxidized to the carboxylate group.[5] In a basic or neutral medium, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate.[6]
The overall balanced chemical equation for the reaction in a neutral or slightly alkaline medium is: C₆H₅CH₃ + 2KMnO₄ → C₆H₅COOK + 2MnO₂ + KOH + H₂O
Subsequently, the potassium benzoate (C₆H₅COOK) is protonated by the addition of a strong acid, typically hydrochloric acid (HCl), to precipitate the final product, benzoic acid (C₆H₅COOH).[4]
KC₇H₅O₂(aq) + HCl(aq) → C₇H₆O₂(s) + KCl(aq)[4]
Experimental Protocol: Potassium Permanganate Oxidation of Toluene
This protocol details the synthesis of benzoic acid from toluene using potassium permanganate.
Materials and Reagents:
-
Toluene (C₇H₈)
-
Potassium Permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bisulfite (NaHSO₃) (for cleanup)
-
Distilled Water
-
Activated Carbon
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Ice bath
Safety Precautions:
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.[4]
-
Potassium Permanganate: Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin and eye irritation.[7][8] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10]
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[4]
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2.7 mL of toluene and 100 mL of distilled water.[2]
-
Heating: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to a gentle boil.[2]
-
Addition of Oxidant: In a separate beaker, dissolve 8.5 g of potassium permanganate in approximately 150 mL of warm water.[6] Slowly add the potassium permanganate solution in batches through the top of the condenser over a period of about 60 minutes.[2] The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
Reflux: After the addition is complete, continue to reflux the mixture for 1.5 to 2.5 hours, or until the purple color of the permanganate has disappeared, indicating its consumption.[6][11] A brown precipitate of manganese dioxide will form.[6][12]
-
Work-up and Filtration: Allow the reaction mixture to cool to room temperature. While still warm, filter the mixture by vacuum filtration using a Büchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
-
Separation: Transfer the filtrate to a separatory funnel. If any unreacted toluene is present, it will form an upper layer which can be separated and discarded.[4]
-
Precipitation: Cool the aqueous filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (test with litmus or pH paper). A white precipitate of benzoic acid will form.[4][11]
-
Isolation of Crude Product: Collect the crude benzoic acid by vacuum filtration. Wash the crystals with a small amount of cold water to remove any remaining inorganic salts.[4]
Purification by Recrystallization
The crude benzoic acid can be purified by recrystallization from hot water to obtain a product of higher purity.
Procedure:
-
Transfer the crude benzoic acid to a beaker.
-
Add a minimum amount of hot distilled water to dissolve the solid completely.[2]
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb impurities.[2]
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.[2]
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
Characterization of Synthesized Benzoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized benzoic acid. The following techniques are standard for this purpose.
Melting Point Determination
The melting point is a crucial physical property for assessing the purity of a crystalline solid. A pure compound will have a sharp melting point range, typically within 1-2°C.[13] Impurities tend to lower and broaden the melting point range.[13][14]
Protocol:
-
Ensure the synthesized benzoic acid is completely dry.
-
Finely powder a small amount of the crystals.[15]
-
Pack a small amount of the powder into a capillary tube to a height of about 1-2 mm.[15]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This is the melting point range. The literature melting point of benzoic acid is 121-123°C.[3][13]
Spectroscopic Analysis
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of benzoic acid will show characteristic absorption bands.[16][17]
-
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[16]
-
C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹, corresponding to the carbonyl group.[18]
-
C-O Stretch: An absorption band in the region of 1320-1210 cm⁻¹.
-
Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹) confirm the presence of the benzene ring.[16]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule.[19]
-
¹H NMR: The proton NMR spectrum of benzoic acid will show distinct signals.[20]
-
Carboxylic Acid Proton (-COOH): A singlet far downfield, typically between 10-13 ppm, which is often broad.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7.0-8.2 ppm).[21] The protons ortho to the carboxylic acid group are the most deshielded and appear furthest downfield.[21][22]
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the different carbon atoms.[23]
-
Carbonyl Carbon (-C=O): A signal in the range of 165-185 ppm.
-
Aromatic Carbons: Signals in the range of 120-140 ppm. Due to symmetry, four distinct signals are expected for the six aromatic carbons.[23]
-
Chromatographic Analysis
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique to assess the purity of the product and to monitor the progress of a reaction.[24][25]
Protocol:
-
Prepare a developing chamber with a suitable solvent system (e.g., a mixture of toluene and ethanol).[24]
-
Spot a small amount of a solution of the synthesized benzoic acid onto a TLC plate.
-
Place the plate in the developing chamber and allow the solvent to ascend the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (benzoic acid is UV active).
-
Calculate the retention factor (Rf) value and compare it to that of a standard benzoic acid sample. A single spot with the same Rf as the standard indicates a pure compound.
Greener Alternatives for Benzoic Acid Synthesis
While the potassium permanganate method is effective, it generates a significant amount of manganese dioxide waste. Modern synthetic chemistry is increasingly focused on developing more environmentally friendly or "greener" methods. Some of these alternatives include:
-
Catalytic Air Oxidation: The industrial production of benzoic acid primarily relies on the catalytic oxidation of toluene using air as the oxidant and cobalt or manganese salts as catalysts.[1] This method is more atom-economical and produces less waste.
-
Oxidation with Hydrogen Peroxide: Hydrogen peroxide (H₂O₂) is a green oxidant as its only byproduct is water. Research is ongoing to develop efficient catalytic systems for the oxidation of toluene and other alkylbenzenes using H₂O₂.[26]
-
Ultrasonic-Assisted Synthesis: The use of ultrasonic waves can enhance the rate of oxidation reactions, potentially leading to milder reaction conditions and improved yields.[26]
Data Presentation
Table 1: Expected Characterization Data for Synthesized Benzoic Acid
| Characterization Technique | Expected Result |
| Melting Point | 121-123°C (sharp range) |
| IR Spectroscopy (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700-1680 (strong, C=O) |
| ¹H NMR (ppm) | ~10-13 (s, 1H, -COOH), ~7.0-8.2 (m, 5H, Ar-H) |
| ¹³C NMR (ppm) | ~165-185 (-C=O), ~120-140 (Ar-C) |
| TLC (Toluene/Ethanol) | Single spot, Rf comparable to standard |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of benzoic acid.
Caption: Simplified reaction pathway for the oxidation of toluene to benzoic acid.
Conclusion
This application note provides a robust and detailed guide for the synthesis and characterization of benzoic acid via the oxidation of toluene with potassium permanganate. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and verify high-purity benzoic acid. The inclusion of characterization techniques ensures the integrity of the final product, a critical aspect in research and development. Furthermore, the discussion of greener alternatives encourages the adoption of more sustainable practices in chemical synthesis.
References
-
Toluene Oxidation to Benzoic Acid | PDF - Scribd. (n.d.). Retrieved from [Link]
- CN103910623A - Preparation method for benzoic acid - Google Patents. (n.d.).
-
Synthesis of Benzoic Acid - Chem21Labs. (n.d.). Retrieved from [Link]
-
Synthesis of benzoic acid (Oxidation of toluene) - YouTube. (2018, May 5). Retrieved from [Link]
-
Benzoic Acid from the Oxidation of Toluene - Hobby Chemistry. (2015, March 29). Retrieved from [Link]
-
Oxidation of Toluene to Benzoic Acid Lab Report | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
-
How to Make Benzoic Acid - Toluene Oxidation - YouTube. (2025, March 13). Retrieved from [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases - ResearchGate. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Potassium permanganate solution - Carl ROTH. (n.d.). Retrieved from [Link]
-
1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
- CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves - Google Patents. (n.d.).
-
Melting point of Benzoic Acid - Teacher - SSERC. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate (Permitabs tablets) - Oxford Health. (2022, September 15). Retrieved from [Link]
-
IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. (n.d.). Retrieved from [Link]
-
The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
-
1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). (n.d.). Retrieved from [Link]
-
POTASSIUM PERMANGANATE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. (n.d.). Retrieved from [Link]
-
Using an IR Spectrometer: Solid Benzoic Acid - YouTube. (2017, July 25). Retrieved from [Link]
-
Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. - Proprep. (n.d.). Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]
-
Exp 1 - Melting Points. (n.d.). Retrieved from [Link]
-
PRACTICAL #3: THIN LAYER CHROMATOGRAPHY. (2015, February 12). Retrieved from [Link]
Sources
- 1. CN103910623A - Preparation method for benzoic acid - Google Patents [patents.google.com]
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- 4. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
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- 9. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 10. nj.gov [nj.gov]
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- 13. community.wvu.edu [community.wvu.edu]
- 14. sserc.org.uk [sserc.org.uk]
- 15. byjus.com [byjus.com]
- 16. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. proprep.com [proprep.com]
- 20. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 23. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. 利用できないコンテンツ [sigmaaldrich.com]
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Application Note: Precision Synthesis of 3-(1H-indol-1-yl)benzoic Acid via Cu-Catalyzed Ullmann-Goldberg Coupling
Executive Summary
This application note details the robust synthesis of 3-(1H-indol-1-yl)benzoic acid , a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and retinoid receptor modulators. While Palladium-catalyzed Buchwald-Hartwig amination is a common route for C-N bond formation, this guide focuses on the Copper-catalyzed Ullmann-Goldberg coupling . This method offers a significant cost advantage and avoids heavy metal contamination issues often associated with Pd in late-stage pharmaceutical intermediates.
We present a Direct Coupling Protocol utilizing an amino acid ligand (L-Proline) system, which tolerates the free carboxylic acid moiety, thereby bypassing the need for ester protection/deprotection steps.
Mechanistic Insight & Reaction Design
The Challenge of N-Arylation
Direct N-arylation of indole is electronically challenging due to the competing C3-arylation. The nitrogen lone pair is part of the aromatic sextet, rendering it less nucleophilic than typical amines. Furthermore, the coupling partner, 3-iodobenzoic acid , presents a free carboxylic acid. In standard catalytic systems, this acidic proton can protonate reactive intermediates or form insoluble metal-carboxylate salts, quenching the catalytic cycle.
The Solution: Ligand-Accelerated Catalysis
To overcome these hurdles, we employ L-Proline as a ligand. The amino acid acts as a bidentate (N,O) ligand for Copper(I), forming a soluble, active catalytic species. Crucially, the carboxylate of the ligand mimics the substrate's carboxylate, stabilizing the metal center and facilitating the oxidative addition of the aryl halide.
Catalytic Cycle
The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle (or potentially a radical-redox mechanism, though the two-electron pathway is the working model for process design).
-
Complexation: CuI coordinates with L-Proline and the base (K₂CO₃) deprotonates the indole.
-
Oxidative Addition: The Cu(I) complex inserts into the C-I bond of 3-iodobenzoic acid.
-
Ligand Exchange: The deprotonated indole displaces the halide/ligand.
-
Reductive Elimination: The C-N bond forms, releasing the product and regenerating the Cu(I) species.
Figure 1: Proposed catalytic cycle for the L-Proline promoted Ullmann coupling.
Optimization & Screening Data
The following table summarizes the optimization of reaction conditions. The "Direct Acid" route (Entry 3) is selected for the final protocol due to its balance of yield and process efficiency (step count).
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI | None | K₂CO₃ | DMF | 110 | <10 | Poor solubility of salt. |
| 2 | CuI | 1,10-Phenanthroline | K₃PO₄ | DMSO | 120 | 65 | Good, but difficult workup. |
| 3 | CuI | L-Proline | K₂CO₃ | DMSO | 90 | 88 | Optimal. Clean conversion. |
| 4 | Cu₂O | DMEDA | Cs₂CO₃ | Toluene | 110 | 45 | Low solubility of benzoate. |
| 5 | CuI | L-Proline | K₂CO₃ | DMF | 90 | 82 | DMF decomposes slightly at high T. |
Detailed Experimental Protocol
Reagents and Materials
-
Indole (Nucleophile): 1.17 g (10.0 mmol)
-
3-Iodobenzoic Acid (Electrophile): 2.48 g (10.0 mmol)
-
Copper(I) Iodide (Catalyst): 190 mg (1.0 mmol, 10 mol%)
-
L-Proline (Ligand): 230 mg (2.0 mmol, 20 mol%)
-
Potassium Carbonate (Base): 3.45 g (25.0 mmol)
-
DMSO (Solvent): 20 mL (Anhydrous)
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Inerting: Flame-dry a 100 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Why: Cu(I) can oxidize to inactive Cu(II) in the presence of air and moisture before complexation.
-
-
Charging: Add Indole, 3-Iodobenzoic acid, CuI, L-Proline, and K₂CO₃ to the flask.
-
Solvation: Add DMSO (20 mL) via syringe.
-
Note: The mixture will appear as a slurry. The base and the potassium salt of the benzoic acid are only partially soluble initially.
-
-
Degassing: Briefly sparge the mixture with Argon for 5 minutes.
Phase 2: Reaction Execution
-
Heating: Seal the vessel and heat to 90 °C in an oil bath. Stir vigorously (800 rpm).
-
Monitoring: The reaction typically reaches completion in 12–18 hours .
-
QC Check: Take a 50 µL aliquot, quench in 0.5 mL dilute HCl/EtOAc. Spot on TLC (Silica, 50% EtOAc/Hexane). The product (acid) will streak or stay at baseline unless the plate is treated with acid, but the disappearance of Indole (high Rf) is the key indicator.
-
Phase 3: Workup & Purification (Critical)
-
Quenching: Cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water .
-
Observation: The solution should be basic (pH > 10) due to excess carbonate. The product is currently a soluble potassium salt.
-
-
Filtration (Optional): If there is insoluble copper residue, filter through a pad of Celite.
-
Acidification: Slowly add 1M HCl to the aqueous solution while stirring until pH reaches ~3-4.
-
Mechanism: This protonates the carboxylate, causing the target molecule, 3-(1H-indol-1-yl)benzoic acid , to precipitate as an off-white solid.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with Brine (2 x 50 mL) to remove residual DMSO.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: The crude solid is often >95% pure. Recrystallize from Ethanol/Water if higher purity is required.
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical acidification step.
Quality Control & Validation
To ensure the protocol was successful, verify the following analytical markers:
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the Indole N-H singlet (usually broad, >10 ppm).
-
Diagnostic shift of the indole C2-H and C3-H protons due to the new aryl environment.
-
Presence of the carboxylic acid proton (very broad, 12-13 ppm).
-
-
HPLC Purity:
-
Column: C18. Mobile Phase: Acetonitrile/Water (0.1% TFA).
-
Target Purity: >98% (area).
-
-
Appearance: Off-white to pale yellow solid.
References
-
Ma, D., Cai, Q., & Zhang, H. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[1] Organic Letters, 5(14), 2453–2455.
-
Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684–11688.
-
Deng, W., et al. (2004). Amino Acid-Mediated Goldberg Reactions between Amides and Aryl Iodides. Journal of the American Chemical Society, 126(16), 5058–5059.
-
Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.
Sources
Application Notes and Protocols for the Purification of Synthesized Benzoic Acid
Introduction: The Criticality of Purity in Benzoic Acid Applications
Benzoic acid (C₆H₅COOH), a simple aromatic carboxylic acid, is a cornerstone in the synthesis of a vast array of chemical entities, ranging from active pharmaceutical ingredients (APIs) and preservatives to key industrial chemicals.[1] The efficacy, safety, and regulatory compliance of these final products are intrinsically linked to the purity of the starting benzoic acid. Synthesized benzoic acid is often accompanied by unreacted starting materials, by-products, and residual catalysts.[2] For researchers, scientists, and drug development professionals, the selection and execution of an appropriate purification technique are therefore not merely a procedural step but a critical determinant of experimental success and product viability.
This guide provides an in-depth exploration of the principal techniques for purifying synthesized benzoic acid. It is structured to provide not only step-by-step protocols but also the underlying scientific principles that govern each method, empowering the user to make informed decisions and troubleshoot effectively. We will delve into recrystallization, sublimation, and column chromatography, followed by a discussion on robust methods for purity assessment.
I. Recrystallization: The Workhorse of Solid Purification
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[4]
Causality Behind Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. A well-chosen solvent will maximize the recovery of the pure compound while leaving impurities either undissolved or in the mother liquor. The ideal solvent should:
-
Exhibit a steep solubility curve for benzoic acid: High solubility at high temperatures and low solubility at low temperatures.
-
Not react with benzoic acid.
-
Have a boiling point below the melting point of benzoic acid (122.4 °C).
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and readily available.
Water is an excellent and safe solvent for the recrystallization of benzoic acid due to its ability to form hydrogen bonds with the carboxylic acid group and the significant difference in benzoic acid's solubility at high and low temperatures.[2]
Quantitative Solubility Data for Benzoic Acid in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 0.21 |
| 20 | 0.29 |
| 40 | 0.60 |
| 60 | 1.20 |
| 80 | 2.75 |
| 95 | 6.80 |
Data compiled from various sources.
Experimental Protocol: Recrystallization of Benzoic Acid from Water
This protocol is designed for the purification of approximately 5 grams of synthesized benzoic acid.
Materials:
-
Crude synthesized benzoic acid (~5 g)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Fluted filter paper
-
Glass funnel
-
Buchner funnel and flask
-
Vacuum source
-
Watch glass
-
Oven
Procedure:
-
Dissolution: Place the crude benzoic acid (5 g) and a magnetic stir bar into a 250 mL Erlenmeyer flask. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. Continue adding small portions of hot deionized water until all the benzoic acid has just dissolved.[5] Note: An excess of solvent will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and pre-heat the funnel and a clean 250 mL receiving Erlenmeyer flask with a small amount of boiling water. Quickly filter the hot benzoic acid solution. This step removes impurities that are insoluble in the hot solvent.
-
Crystallization: Remove the flask containing the clear benzoic acid solution from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form in an orderly fashion, excluding impurities.[4] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified benzoic acid crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor containing dissolved impurities.
-
Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a low-temperature oven (e.g., 60-70 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Caption: Workflow for the purification of benzoic acid by recrystallization.
Troubleshooting Recrystallization
-
Oiling Out: If the benzoic acid separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the benzoic acid, or the solution is too concentrated. To remedy this, reheat the solution to dissolve the oil and add more solvent before cooling slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Alternatively, add a "seed crystal" of pure benzoic acid.
-
Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or premature crystallization during hot filtration.
II. Sublimation: A Solvent-Free Purification Technique
Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase.[6] This technique is particularly effective for purifying compounds that have a relatively high vapor pressure and are stable to heat.[7] Benzoic acid can be effectively purified by sublimation, leaving behind non-volatile impurities.[8]
The Principle of Sublimation Purification
The process relies on the differences in vapor pressure between the desired compound and its impurities. When heated, the benzoic acid sublimes and can be collected as a pure solid on a cold surface (a process called deposition), while non-volatile impurities remain in the original container.[6] Performing sublimation under reduced pressure (vacuum sublimation) lowers the temperature required for sublimation, which is beneficial for thermally sensitive compounds.[9]
Experimental Protocol: Sublimation of Benzoic Acid
This protocol is suitable for purifying small to moderate quantities (0.5 - 2 g) of benzoic acid.
Materials:
-
Crude synthesized benzoic acid
-
Sublimation apparatus (or a side-arm flask with a cold finger condenser)
-
Heating mantle or oil bath
-
Vacuum source
-
Cold water source for the condenser
Procedure:
-
Apparatus Setup: Place the crude benzoic acid in the bottom of the sublimation apparatus. Ensure the apparatus is clean and dry.
-
Assembly: Insert the cold finger condenser and ensure a good seal. Lightly grease the joint if necessary.
-
Vacuum Application: Connect the apparatus to a vacuum source and evacuate the system.
-
Cooling: Start the flow of cold water through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the solid. For benzoic acid, a temperature range of 90-100 °C under vacuum is typically effective.
-
Sublimation and Deposition: The benzoic acid will sublime from the bottom of the apparatus and deposit as pure crystals on the cold surface of the condenser.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the system to atmospheric pressure.
-
Recovery: Remove the cold finger and scrape the purified benzoic acid crystals onto a pre-weighed watch glass.
Sublimation Workflow Diagram
Caption: Workflow for the purification of benzoic acid by sublimation.
Troubleshooting Sublimation
-
Low Yield: This may be due to insufficient heating, a poor vacuum, or too short a sublimation time. Ensure the temperature is appropriate and the vacuum is stable.
-
Product Contamination: If the sublimate is not pure, the heating may be too rapid, causing bumping of the crude material onto the cold finger. Heat the sample slowly and evenly.
III. Column Chromatography: For High-Purity Separations
Column chromatography is a versatile and powerful technique for separating and purifying components of a mixture. It is particularly useful for separating compounds with similar polarities that are difficult to separate by recrystallization.
The Principle of Column Chromatography
The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel or alumina packed in a column) and a mobile phase (an eluting solvent).[10] Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a greater affinity for the mobile phase will move more quickly. For benzoic acid, which is a polar compound, a polar stationary phase like silica gel is appropriate.
Experimental Protocol: Column Chromatography of Benzoic Acid
This protocol is a general guideline and may require optimization of the eluent system based on the specific impurities present.
Materials:
-
Crude synthesized benzoic acid
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Eluent: A mixture of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity)
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and pour it into the column, allowing the silica to settle into a uniform bed. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude benzoic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Start with a less polar eluent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, then 1:1) to elute compounds of increasing polarity. Benzoic acid, being polar, will require a more polar eluent to move down the column.
-
Fraction Collection and Analysis: Collect small fractions and monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light.
-
Isolation: Combine the fractions that contain pure benzoic acid and remove the solvent using a rotary evaporator to obtain the purified product.
Column Chromatography Workflow Diagram
Caption: Workflow for the purification of benzoic acid by column chromatography.
IV. Purity Assessment: Validating the Purification Process
After purification, it is essential to assess the purity of the benzoic acid. Several analytical techniques can be employed for this purpose.
Melting Point Determination
A pure crystalline solid has a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[11]
Protocol:
-
Place a small amount of the dried, purified benzoic acid in a capillary tube.
-
Use a melting point apparatus to slowly heat the sample.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted.
-
Compare the observed melting point range to the literature value for pure benzoic acid (122.4 °C). A narrow range (e.g., 121-123 °C) indicates high purity.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for assessing purity. A reversed-phase HPLC method is commonly used for benzoic acid.[13]
Analytical HPLC Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a 65:35 mixture of acetate buffer (pH 4.4) and methanol.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.[15]
-
Procedure: Dissolve a small, accurately weighed amount of the purified benzoic acid in the mobile phase to prepare a standard solution. Inject a known volume of the solution into the HPLC system. A single, sharp peak at the expected retention time for benzoic acid indicates high purity. The presence of other peaks suggests the presence of impurities. The purity can be quantified by calculating the area percentage of the benzoic acid peak relative to the total area of all peaks.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy can provide detailed structural information and is an excellent tool for identifying and quantifying impurities.
Purity Assessment by ¹H NMR:
-
Dissolve a small amount of the purified benzoic acid in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The spectrum of pure benzoic acid will show characteristic signals for the aromatic protons (multiplets between 7.4-8.1 ppm) and the acidic proton of the carboxyl group (a broad singlet typically above 12 ppm).[16]
-
The presence of unexpected signals indicates impurities. By integrating the signals of the impurities relative to the known protons of benzoic acid, their approximate concentration can be determined. Benzoic acid itself can be used as a quantitative NMR (qNMR) standard due to its high purity and stability.[17]
V. Comparative Summary of Purification Techniques
| Technique | Typical Recovery | Achievable Purity | Scalability | Relative Cost | Key Advantages | Key Disadvantages |
| Recrystallization | 60-90% | >99% | High (kg scale) | Low | Cost-effective, simple equipment, good for large quantities.[18] | Solvent selection can be challenging, potential for product loss in mother liquor.[4] |
| Sublimation | 50-90% | >99.5% | Low to Medium (g scale) | Low to Medium | Solvent-free ("green"), effective for volatile solids, minimal product loss at small scales.[7] | Only applicable to sublimable compounds, can be slow, less effective for large quantities.[7] |
| Column Chromatography | 40-80% | >99.8% | Low to Medium (g scale) | High | High resolving power for complex mixtures, versatile. | More time-consuming, requires larger volumes of solvent, higher cost of materials.[19] |
Conclusion
The choice of purification technique for synthesized benzoic acid depends on several factors, including the nature and quantity of impurities, the desired level of purity, the scale of the purification, and available resources. Recrystallization is a robust and economical method for bulk purification. Sublimation offers a solvent-free alternative for achieving high purity on a smaller scale. Column chromatography provides the highest resolving power for separating complex mixtures and achieving very high purity levels, albeit at a higher cost and complexity. A thorough assessment of purity using techniques such as melting point determination, HPLC, and NMR is crucial to validate the success of the chosen purification strategy and ensure the quality of the final product for its intended application.
References
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Amrita University. (2015, February 2). Purification of Benzoic Acid by Crystallization. MeitY OLabs. Retrieved from [Link]
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Columbia University. (n.d.). How to run column chromatography. Retrieved from [Link]
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Scribd. (n.d.). Purification of Benzoic Acid by Sublimation and Melting Point Determination. Retrieved from [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International, 99(5), 1274-1281. Retrieved from [Link]
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Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Experiment 2: Recrystallization of Benzoic Acid. Retrieved from [Link]
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UST Journals. (n.d.). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
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Quora. (2018, May 20). How can benzoic acid be tested for purity?. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
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Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
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Scribd. (n.d.). Benzoic Acid Purification & Melting Point. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]
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Allen Career Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. Retrieved from [Link]
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PubMed. (2017, October 10). Feasibility of using continuous chromatography in downstream processing: Comparison of costs and product quality for a hybrid process vs. a conventional batch process. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]
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BYJU'S. (2019, October 16). methods of purification of organic compounds. Retrieved from [Link]
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BioProcess International. (2014, August 22). Rethinking the Economics of Chromatography - New Technologies and Hidden Costs. Retrieved from [Link]
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ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Purification of Organic Compounds. Retrieved from [Link]
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
Brainly. (2024, March 11). [FREE] Why is recrystallization better for large amounts than column chromatography? A.... Retrieved from [Link]
- Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
Brainly. (2023, May 3). [FREE] Why would recrystallization, rather than chromatography, be the purification method of choice for the.... Retrieved from [Link]
-
PW English Medium. (2023, September 29). Quantitative Analysis of Organic Compounds | Chemistry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
-
Quora. (2017, August 2). Are there cases in which column chromatography is preferable to recrystallisation?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
-
LIST Technology AG. (n.d.). Chemical sublimation process - Purification by sublimation. Retrieved from [Link]
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Troubleshooting & Optimization
common issues in the synthesis of indole derivatives and solutions
Welcome to the comprehensive technical support guide for the synthesis of indole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues and their solutions, ensuring you can troubleshoot effectively and optimize your synthetic routes.
Section 1: General Troubleshooting & Foundational Concepts
Before diving into specific named reactions, let's address the universal challenges that can derail any indole synthesis.
FAQ 1: My indole synthesis is resulting in a low yield. What are the common contributing factors?
Low yields in indole synthesis are a frequent issue and can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[1] For instance, the classic Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.[1] In contrast, the Bischler-Möhlau synthesis often suffers from the harsh conditions required, leading to degradation.[1]
Core Troubleshooting Strategy:
-
Purity of Starting Materials: Impurities in your arylhydrazine, aniline, or carbonyl compounds can introduce competing side reactions. Always verify the purity of your starting materials by NMR or another suitable analytical technique before commencing the synthesis.[1]
-
Optimize Reaction Conditions: A systematic approach to optimizing temperature, reaction time, and catalyst concentration is crucial. Small-scale parallel reactions are an efficient way to screen a wide range of conditions.
-
Protecting Groups: Sensitive functional groups on your starting materials can interfere with the reaction. The use of appropriate protecting groups is a key strategy to mitigate these issues. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: The desired substitution pattern on the final indole product may heavily favor one synthetic route over another in terms of efficiency and yield.
Section 2: Deep Dive into Named Reactions: Troubleshooting & Optimization
This section provides detailed troubleshooting for some of the most common and powerful indole synthesis methodologies.
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1]
Several factors can lead to the failure or low yield of a Fischer indole synthesis. Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to undesired cleavage and other side reactions instead of the intended cyclization.[1] Steric hindrance on either the arylhydrazine or the carbonyl compound can also impede the reaction.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for Fischer indole synthesis.
The choice of acid catalyst is a critical parameter. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃, AlCl₃) are effective.[2] The optimal choice often depends on the specific substrates. A weakly acidic medium, such as glacial acetic acid, may favor indolization toward a more sterically hindered carbon when using unsymmetrical ketones.
Table 1: Comparative Performance of Lewis Acids in Fischer Indole Synthesis
| Lewis Acid Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Carbonyl) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Acetone | ~75% | [2] |
| BF₃·OEt₂ | p-Tolylhydrazine | Cyclohexanone | High | |
| FeCl₃ | Phenylhydrazine | Propiophenone | Moderate | |
| AlCl₃ | Phenylhydrazine | Butan-2-one | Variable | |
| Zeolite (H-Mordenite) | Phenylhydrazone of quinazolinone | Glacial AcOH | 82% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocol: Optimized Fischer Indole Synthesis (Kilogram-Scale Example)
This protocol describes an optimized process for the large-scale synthesis of MmpL3 inhibitors.
-
Reaction Setup: In a suitable reactor, combine the arylhydrazine and the corresponding ketone.
-
Solvent Addition: Add toluene as a co-solvent. Toluene also serves as the extraction solvent, simplifying the workup.
-
Cyclization: Heat the mixture under acidic conditions (e.g., with a Lewis acid catalyst) to effect cyclization.
-
Work-up: After the reaction is complete, cool the mixture and perform an aqueous workup. The product is extracted into the toluene layer.
-
Isolation: Concentrate the toluene layer and purify the product, typically by recrystallization or chromatography.
The Bischler-Möhlau Indole Synthesis
This method produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[1] It is notorious for requiring harsh conditions, which can lead to poor yields and a mixture of regioisomers.[1]
This is a common challenge. The high temperatures and strong acids traditionally used can cause significant substrate degradation.
Solution: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to overcome the limitations of the classical Bischler-Möhlau synthesis, allowing for shorter reaction times and often cleaner reactions.[3][4][5]
Experimental Protocol: Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [5]
-
Reactant Preparation: In a microwave-safe vessel, thoroughly mix the aniline (2 equivalents) and the phenacyl bromide (1 equivalent).
-
Microwave Irradiation: Irradiate the solid-state mixture with microwaves (e.g., 540 W) for 45-60 seconds.[5]
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic solution with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Effect of Microwave Irradiation on Bischler-Möhlau Synthesis
| Method | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | High (reflux) | Hours | Low to moderate | [1] |
| Microwave Irradiation | 150 | 10 minutes | 52-75% | [3][5] |
The Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[1]
The classical Madelung synthesis often requires temperatures between 200-400 °C, which can be destructive.[1] Fortunately, several modifications allow for milder reaction conditions.
Solutions for Milder Madelung Synthesis:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can lower the required reaction temperature.[1]
-
Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a range of -20 to 25 °C.[1]
Experimental Protocol: Modified Madelung Synthesis of 3-Tosyl-1,2-disubstituted Indoles [1]
-
Initial Reaction: In a round-bottom flask, a mixture of the starting benzyl bromide and sodium p-toluenesulfinate in DMSO is heated at 100 °C for 12 hours.
-
Base Addition: After cooling, a base such as DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is added.
-
Cyclization: The mixture is stirred for another 12 hours at 100 °C.
-
Work-up: The reaction is quenched with water, and the product is extracted with dichloromethane.
-
Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.[6]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne.[1]
Regioselectivity is a key consideration in the Larock synthesis and is determined during the migratory insertion of the alkyne into the arylpalladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole. However, this can be influenced by reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the aniline.
Mechanism of Larock Indole Synthesis and Regioselectivity
Caption: Key steps in the Larock indole synthesis mechanism.
Section 3: Purification and Protecting Group Strategies
FAQ 3.1: I am struggling with the purification of my crude indole product. What are some effective methods?
Purification of indole derivatives can be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common method. The choice of solvent system is critical. For amines, adding a small amount of a basic modifier like triethylamine or ammonia in methanol to the eluent can improve separation and reduce tailing.[7] Aprotic solvents or gradient elutions can also provide better separation.
-
Recrystallization: This can be an effective method for obtaining high-purity indoles, though it may result in lower recovery.
-
Preparative TLC: For small-scale reactions where column chromatography is difficult, preparative thin-layer chromatography can be a viable option to isolate a pure sample for characterization.[7]
FAQ 3.2: When and how should I use a protecting group for the indole nitrogen?
The indole N-H proton is acidic and can interfere with subsequent reactions, particularly those involving strong bases or organometallics. Protecting the indole nitrogen is often necessary in multi-step syntheses.
-
Boc (tert-Butoxycarbonyl) Group: This is a common protecting group that can be introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or under solvent-free conditions with a catalytic amount of iodine.[8] Deprotection is typically achieved under acidic conditions (e.g., TFA in DCM) or with milder reagents like 3-methoxypropylamine.[9]
-
Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These are robust protecting groups that can be introduced using the corresponding sulfonyl chloride and a base. The phenylsulfonyl (PhSO₂) group is considered an excellent choice for protecting the NH group of indoles.
Experimental Protocol: N-Boc Protection of an Amine [10]
-
Dissolution: In a round-bottom flask, dissolve the starting amine (1 equivalent) and triethylamine (3 equivalents) in a 2:1 v/v mixture of water and THF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate. Purify by flash chromatography if necessary.
References
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056-54091. Available at: [Link]
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Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Available at: [Link]
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Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Available at: [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 250-264). John Wiley & Sons, Ltd. Available at: [Link]
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Fischer indole synthesis. Wikipedia. Available at: [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current medicinal chemistry, 18(4), 615–637. Available at: [Link]
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Problems with Fischer indole synthesis. Reddit. Available at: [Link]
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Fischer Indole Synthesis. YouTube. Available at: [Link]
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Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]
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Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. Available at: [Link]
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Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
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Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]
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Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]
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Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195-7210. Available at: [Link]
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Sharma, V., Kumar, V., & Singh, B. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Advanced Synthesis & Catalysis, 360(14), 2594-2625. Available at: [Link]
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Wang, S., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. Available at: [Link]
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Palmisano, G., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron Letters, 51(1), 226-229. Available at: [Link]
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Madelung synthesis. Wikipedia. Available at: [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Sigman, M. S., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of organic chemistry, 82(12), 6133–6139. Available at: [Link]
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Gribble, G. W. (2016). Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]
-
Sharma, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23840. Available at: [Link]
-
Baran, P. S., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic letters, 18(18), 4786–4789. Available at: [Link]
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Zolfigol, M. A., et al. (2014). A novel approach for the synthesis of indoles via Fischer's reaction using a solid acid catalyst. Scientia Iranica, 21(6), 2023-2030. Available at: [Link]
-
Li, J., et al. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. ACS Omega, 7(43), 38785–38794. Available at: [Link]
-
Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis. YouTube. Available at: [Link]
-
Pinney, K. G., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS omega, 2(10), 6821–6826. Available at: [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
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Development of Madelung-type indole synthesis using copper-catalyzed amidation/condensation. LOCKSS. Available at: [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube. Available at: [Link]
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overcoming solubility challenges of indole carboxylic acids in vitro
Welcome to the Technical Support Center. Topic: Overcoming Solubility Challenges of Indole Carboxylic Acids (ICAs) in In Vitro Assays. Ticket ID: ICA-SOL-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Problem: Indole carboxylic acids (ICAs), such as Indole-3-carboxylic acid (I3CA), present a classic "brick dust" challenge in drug discovery. While they possess an ionizable carboxylic acid group (pKa ~3.9), the rigid, aromatic indole scaffold creates high crystal lattice energy (Melting Point >200°C) and significant lipophilicity (LogP ~2.0).
The Consequence: In standard in vitro workflows, researchers typically dissolve ICAs in DMSO. However, upon dilution into aqueous assay media (PBS, DMEM), the "solvent shock" frequently causes rapid micro-precipitation. This leads to:
-
False Negatives: Compound precipitates before reaching the target.
-
False Positives: Aggregates cause non-specific binding or light scattering interference in optical assays.
-
Cytotoxicity: Macro-crystals can physically damage cell membranes, mimicking toxicological effects.
Decision Matrix: Solvent System Selection
Before beginning your experiment, use this logic flow to select the appropriate solvent system based on your assay's tolerance for additives.
Figure 1: Solubility Strategy Map. Selects the optimal solubilization method based on biological constraints (DMSO tolerance) and chemical environment (pH).
Troubleshooting Guide (Symptom-Based)
Symptom A: "Cloudiness" upon adding DMSO stock to media
Root Cause: Kinetic Solubility Crash. The rapid shift from an organic environment (DMSO) to an aqueous one (Media) forces the hydrophobic indole ring to aggregate faster than the carboxylic acid can ionize and solvate. Immediate Fix: Do not vortex. Vortexing often promotes further crystal growth. Prevention Protocol:
-
Pre-dilution Step: Dilute your DMSO stock into an intermediate solvent (e.g., PEG300) before adding to media.
-
Warmth: Pre-warm the culture media to 37°C. Cold media accelerates precipitation.
Symptom B: High variability in IC50/EC50 data
Root Cause: Non-Specific Binding (NSB). Indole rings are "sticky" and bind to plasticware (pipette tips, well plates) when near their solubility limit. Solution:
-
Use Low-Binding plates and tips.
-
Add 0.01% BSA or 0.05% Tween-20 to the assay buffer to block hydrophobic surfaces.
Symptom C: Unexpected toxicity in control wells
Root Cause: Vehicle Toxicity. The combined load of DMSO + compound aggregates is stressing the cells. Solution:
Validated Solubilization Protocols
These protocols are designed to achieve concentrations
Protocol 1: The "Golden" Cosolvent Mix (PEG/Tween)
Best for: Animal dosing or robust cell lines (e.g., HeLa, HEK293).
Ingredients:
-
DMSO (Anhydrous)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or PBS
Step-by-Step Workflow:
-
Dissolve: Prepare a high-concentration stock of the ICA in pure DMSO (e.g., 25 mg/mL). Ensure it is crystal clear.
-
Sequential Addition (Critical): Add solvents in the exact order below. Do not premix the aqueous and organic phases.
-
Verification: Visual inspection against a dark background. The solution should be clear.
Protocol 2: SBE-β-Cyclodextrin Complexation (Recommended)
Best for: Sensitive primary cells, neurons, and avoiding DMSO toxicity.
Mechanism: The Sulfobutylether-β-Cyclodextrin (SBE-β-CD) forms a "host-guest" complex. The hydrophobic indole ring enters the CD cavity, protecting it from water, while the hydrophilic exterior ensures solubility.
Ingredients:
-
SBE-β-CD (Captisol® or equivalent)
-
Saline or PBS
-
DMSO (Optional, for initial wetting)
Step-by-Step Workflow:
-
Vehicle Prep: Dissolve 2.0 g of SBE-β-CD in 10 mL of Saline (20% w/v solution). Filter sterilize (0.22 µm). Store at 4°C.
-
Complexation:
-
Result: A clear solution with effectively 10% DMSO, but the compound is sequestered, preventing precipitation upon further dilution into media.
Comparative Data: Solvent Compatibility
| Solvent/Additive | Solubility Contribution | Biological Risk | Recommended Limit (Final Assay) |
| DMSO | Excellent (Stock) | High (Cytotoxicity) | < 0.1% (Sensitive) / < 0.5% (Robust) |
| Ethanol | Good | High (Membrane lysis) | < 0.1% |
| PEG300 | Moderate | Low/Moderate | < 5% |
| Tween-80 | Moderate (Surfactant) | Moderate (Lysis risk) | < 1% |
| SBE-β-CD | High (Complexation) | Very Low (Inert) | < 10% |
Advanced Mechanism: Why "Crashing" Happens
Understanding the "Crash" allows you to predict it. The diagram below illustrates the kinetic failure mode when diluting Indole Carboxylic Acids.
Figure 2: Kinetic Solubility Crash Mechanism. Without a solubilizing agent (like Cyclodextrin), the hydrophobic effect drives rapid nucleation at the solvent interface.
Frequently Asked Questions (FAQ)
Q: Can I use Indole-3-acetic acid (IAA) protocols for Indole-3-carboxylic acid (I3CA)? A: Generally, yes. They share similar pKa values (~3.9 for I3CA vs 4.75 for IAA) and lipophilicity. However, I3CA is slightly more rigid and may require higher percentages of cyclodextrin (20% vs 10%) to fully solubilize.
Q: My compound is soluble at pH 7.4, but precipitates in the fridge. Why? A: Temperature dependence. Solubility decreases as temperature drops. If you store working solutions at 4°C, the compound may crystallize. Always re-sonicate and warm to 37°C before use.
Q: Should I use the Sodium or Potassium salt form? A: If available, the Potassium salt is often more soluble than the free acid or sodium salt for this class of compounds. You can generate this in situ by dissolving the free acid in an equimolar solution of KOH before adding buffer.
References
-
PubChem. (2025).[5][6] Indole-3-Carboxylic Acid (CID 69867) - Chemical and Physical Properties.[5][6] National Library of Medicine. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Kinetic vs. Thermodynamic Solubility).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[7] Journal of Pharmacy and Pharmacology. [Link]
-
ResearchGate Community. (2016). DMSO tolerance in cell culture assays.[8][1][4][9][Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Validation & Comparative
3-(1H-indol-1-yl)benzoic acid vs other ferroptosis inducers
This guide provides an in-depth technical comparison between 3-(1H-indol-1-yl)benzoic acid (a structural scaffold often associated with novel ferroptosis screening libraries) and established ferroptosis inducers (FINs) like Erastin , RSL3 , and FIN56 .
Executive Summary
3-(1H-indol-1-yl)benzoic acid (CAS: 1207028-05-4) represents a chemical class of indole-benzoic acid derivatives. While less characterized than "gold standard" inducers, molecules of this class are frequently investigated in structure-activity relationship (SAR) studies targeting GPX4 (Glutathione Peroxidase 4) or as metabolic modulators. Unlike Class I inducers (e.g., Erastin) that deplete glutathione, indole-based derivatives often function as Class II inducers, directly inhibiting GPX4, or as multi-target agents.
This guide compares the physicochemical and biological profiles of this compound against standard FINs and outlines the experimental protocols required to validate its mechanism of action.
Part 1: Comparative Technical Analysis
Mechanistic Classification
Ferroptosis inducers are categorized by their primary target. Understanding where 3-(1H-indol-1-yl)benzoic acid fits is critical for experimental design.
| Feature | 3-(1H-indol-1-yl)benzoic acid | Erastin (Class I) | RSL3 (Class II) | FIN56 (Class III) |
| Primary Target | Putative: GPX4 or Metabolic Enzyme (Requires validation via enzyme assay) | System Xc- (SLC7A11) (Cystine/Glutamate Antiporter) | GPX4 (Direct covalent inhibition) | GPX4 & CoQ10 (Degradation & Depletion) |
| Mechanism | Induces lipid peroxidation likely via direct enzyme inhibition or iron chelation interference.[1] | Depletes intracellular Cysteine | Directly inactivates GPX4 without depleting GSH levels. | Promotes GPX4 degradation and depletes CoQ10 via squalene synthase. |
| Chemical Class | Indole-Benzoic Acid (Scaffold) | Quinazolinone derivative | Chloroacetamide-Indole | Fluorenone derivative |
| Solubility | Moderate (DMSO soluble); Acidic moiety improves aqueous buffer stability vs RSL3. | Poor (requires DMSO); Unstable in plasma. | Poor (requires DMSO); Chloroacetamide is reactive. | Moderate. |
| In Vivo Utility | High Potential: Acid group allows for ester prodrug design; better metabolic stability than chloroacetamides. | Low (Neurotoxicity/solubility issues). | Low (Rapid metabolism). | Moderate. |
Advantages & Limitations
-
3-(1H-indol-1-yl)benzoic acid (Candidate):
-
Advantage:[2][3] The benzoic acid moiety provides a handle for chemical modification (e.g., improving solubility or creating prodrugs). Lacks the highly reactive chloroacetamide group of RSL3, potentially reducing off-target toxicity (alkylation of random proteins).
-
Limitation: Potency is typically lower (µM range) compared to covalent inhibitors like RSL3 (nM range) unless optimized.
-
-
Erastin (Standard):
-
RSL3 (Standard):
Part 2: Mechanism of Action (Visualization)
The following diagram illustrates the entry points for 3-(1H-indol-1-yl)benzoic acid (hypothesized as a Class II-like inhibitor) versus Erastin and RSL3.
Figure 1: Mechanistic landscape of ferroptosis induction. Erastin blocks cystine uptake, while RSL3 and the candidate indole-benzoic acid target the GPX4 repair enzyme directly.
Part 3: Experimental Protocols for Validation
To objectively compare 3-(1H-indol-1-yl)benzoic acid with established inducers, you must validate its specific mode of action using the following "Self-Validating" workflow.
Protocol A: Determination of IC50 and Rescue (The "Gold Standard" Check)
Objective: Confirm that cell death is indeed ferroptosis and not apoptosis or necrosis.
Materials:
-
Cell Line: HT-1080 (fibrosarcoma) or 4T1 (breast cancer) - highly sensitive to ferroptosis.
-
Compounds: 3-(1H-indol-1-yl)benzoic acid (Test), Erastin (Control), Ferrostatin-1 (Fer-1, Rescue), Z-VAD-FMK (Apoptosis Inhibitor).
Workflow:
-
Seeding: Plate 3,000 cells/well in 96-well plates. Adhere overnight.
-
Dosing:
-
Prepare a serial dilution of the Test Compound (0.1 µM to 100 µM).
-
Group 1: Test Compound alone.
-
Group 2: Test Compound + Fer-1 (1 µM).
-
Group 3: Test Compound + Z-VAD-FMK (10 µM).
-
Group 4: Test Compound + Deferoxamine (DFO, 100 µM).
-
-
Incubation: 24 hours at 37°C.
-
Readout: CCK-8 or CellTiter-Glo assay.
Interpretation:
-
True Ferroptosis Inducer: Toxicity is rescued by Fer-1 and DFO, but not by Z-VAD-FMK.
-
Comparison: If IC50 is < 1 µM, it rivals RSL3. If > 10 µM, it is a weak inducer.
Protocol B: Lipid ROS Accumulation (C11-BODIPY Assay)
Objective: Quantify lipid peroxidation, the hallmark of ferroptosis.[4]
-
Treatment: Treat cells with IC50 concentration of 3-(1H-indol-1-yl)benzoic acid for 4-6 hours (early stage).
-
Staining: Add C11-BODIPY 581/591 (2 µM) to culture media. Incubate for 30 min at 37°C.
-
Harvest: Trypsinize and resuspend in PBS.
-
Flow Cytometry: Measure fluorescence.
-
Channel 1 (Reduced): ~590 nm (Red).
-
Channel 2 (Oxidized): ~510 nm (Green).
-
-
Analysis: Calculate the ratio of Green/Red fluorescence.
-
Result: A shift to green indicates lipid peroxidation. Compare the magnitude of shift vs Erastin (positive control).
-
Protocol C: GPX4 Activity Assay (Target Validation)
Objective: Determine if the compound inhibits GPX4 directly (Class II) or depletes GSH (Class I).
-
Lysate Prep: Treat cells for 6 hours. Lyse in non-denaturing buffer.
-
Substrate: Phosphatidylcholine hydroperoxide (PCOOH) and GSH.
-
Reaction: Add NADPH and Glutathione Reductase.
-
Measurement: Monitor NADPH consumption at 340 nm (Absorbance).
-
Logic:
-
If NADPH consumption decreases (enzyme inhibited) despite adding excess GSH
Direct GPX4 Inhibitor (Like RSL3/Indole). -
If activity is normal in lysate but low in whole cells
GSH Depletion (Like Erastin).
-
Part 4: Experimental Workflow Diagram
Figure 2: Decision tree for classifying the novel indole-benzoic acid derivative based on experimental data.
References
-
Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death.[3][5] Cell, 149(5), 1060–1072. Link
-
Yang, W. S., et al. (2014). Regulation of Ferroptotic Cancer Cell Death by GPX4.[1][6] Cell, 156(1-2), 317–331. Link
-
Eaton, J. K., et al. (2020). DSSTox: Chemical Identification and Structure-Activity Relationship of Ferroptosis Inducers. Nature Chemical Biology, 16, 497–506. Link
-
Life Chemicals. (2024). Product Catalog: 3-(1H-indol-1-yl)benzoic acid (CAS 1207028-05-4). Link
-
Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. Link
Sources
- 1. The efficacy of ferroptosis-inducing compounds IKE and RSL3 correlates with the expression of ferroptotic pathway regulators CD71 and SLC7A11 in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent Glutathione Peroxidase 4 Inhibitor as a Selective Ferroptosis Inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia [mdpi.com]
- 4. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI677397 targeting USP24‐mediated induction of lipid peroxidation induces ferroptosis in drug‐resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Shift from Chloroacetamides to Indole Scaffolds
Comparative Analysis of Indole-Based GPX4 Inhibitors vs. Traditional Chloroacetamides
Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis, a form of iron-dependent, non-apoptotic cell death driven by phospholipid peroxidation.[1][2][3][4][5] While RSL3 and ML162 have long served as the "gold standard" probe compounds for GPX4 inhibition, their utility is strictly limited to in vitro settings due to the poor metabolic stability and indiscriminate reactivity of their chloroacetamide warheads.
Recent medicinal chemistry campaigns have identified Indole-based Nitroolefins as a superior class of next-generation GPX4 inhibitors. By leveraging the privileged indole scaffold for hydrophobic pocket occupancy and replacing the chloroacetamide with a tunable nitroolefin warhead, these compounds offer improved selectivity and physicochemical properties.
This guide provides a technical comparison of these emerging indole-based inhibitors against the traditional RSL3 benchmark, supported by experimental protocols for validating target engagement and ferroptotic potency.
Mechanistic Foundation: Targeting the Selenocysteine
GPX4 is unique among glutathione peroxidases because it directly reduces complex phospholipid hydroperoxides (PL-OOH) to non-toxic alcohols (PL-OH). This activity relies on a catalytic Selenocysteine (Sec46) residue.
-
RSL3 Mechanism: Uses a highly reactive chloroacetamide group to alkylate Sec46. While potent, this warhead is prone to rapid degradation by plasma proteases and off-target alkylation of other thiols.
-
Indole Nitroolefin Mechanism: The indole ring mimics the lipophilic interactions of the phospholipid substrate, positioning the molecule within the GPX4 active site. The nitroolefin group then functions as a "soft" electrophile, forming a covalent bond with Sec46 via a Michael addition. This reaction is more selective than the SN2 substitution driven by chloroacetamides.
Diagram 1: Ferroptosis Signaling & Inhibitor Intervention
Caption: GPX4 utilizes GSH to neutralize toxic lipid peroxides.[1][4] Both RSL3 and Indole Nitroolefins covalently inhibit GPX4, triggering lethal lipid ROS accumulation.
Comparative Landscape: RSL3 vs. Indole Nitroolefins
The following data summarizes the performance differences between the traditional standard (RSL3) and the emerging Indole Nitroolefin class (represented by lead compounds such as C14/C16 from recent SAR studies).
Table 1: Technical Specification Comparison
| Feature | RSL3 (Reference Standard) | Indole Nitroolefins (Emerging Class) |
| Chemical Class | Chloroacetamide | Indole-based Nitroolefin |
| Warhead Type | Alkyl Chloride (Hard Electrophile) | Nitroalkene (Soft Electrophile) |
| Binding Mode | Covalent (SN2 Alkylation) | Covalent (Michael Addition) |
| Primary Target | GPX4 (Sec46) | GPX4 (Sec46) |
| Selectivity | Low (Reacts with many thiols) | Moderate-High (Tunable reactivity) |
| Metabolic Stability | Poor (Rapid degradation in plasma) | Improved (Indole scaffold stability) |
| Cellular Potency (IC50) | ~10–100 nM | ~0.5–2.0 µM (Structure-dependent) |
| Reversibility | Irreversible | Irreversible |
| Lipophilicity (cLogP) | Moderate | High (Indole enhances membrane penetration) |
Key Insight: While RSL3 is often more potent in simple cell viability assays due to its aggressive reactivity, Indole Nitroolefins offer a more "drug-like" profile. Their mechanism allows for structure-activity relationship (SAR) optimization, whereas the chloroacetamide of RSL3 is a structural dead-end for drug development.
Experimental Validation Framework
To objectively validate an indole-based compound as a true GPX4 inhibitor (and not a general toxin), you must employ a "Triangulation Strategy": Rescue , ROS Detection , and Target Engagement .
Protocol A: The "Rescue" Viability Assay (Gold Standard)
Purpose: To confirm cell death is specifically ferroptosis.
-
Seeding: Plate cancer cells (e.g., HT-1080 or 786-O) at 3,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Vehicle: DMSO (0.1%).
-
Inhibitor Only: Indole Compound (0.1 – 10 µM dose range).
-
Rescue Condition: Indole Compound + Ferrostatin-1 (Fer-1, 1 µM) .
-
Note: Fer-1 is a lipophilic antioxidant that specifically blocks ferroptosis.
-
-
Incubation: 24–48 hours at 37°C.
-
Readout: Add CCK-8 or CellTiter-Glo reagent. Measure absorbance/luminescence.
-
Validation Criteria: The Indole compound must induce cell death that is completely reversed (rescued) by Fer-1. If Fer-1 does not rescue viability, the compound is not acting via GPX4-mediated ferroptosis.
Protocol B: Lipid ROS Quantification (C11-BODIPY)
Purpose: To detect the hallmark of GPX4 inhibition—lipid peroxidation.
-
Probe Preparation: Dissolve C11-BODIPY(581/591) in DMSO to 10 mM stock.
-
Treatment: Treat cells with the Indole inhibitor (at IC90 concentration) for 4–6 hours (before overt cell death occurs).
-
Staining: Add C11-BODIPY to culture media (final conc: 2–5 µM). Incubate for 30 min at 37°C.
-
Harvest: Wash cells 2x with PBS. Trypsinize and resuspend in PBS + 1% BSA.
-
Flow Cytometry:
-
Excitation: 488 nm.
-
Emission: Measure the shift from Red (~590 nm) to Green (~510 nm) .
-
-
Data Analysis: Calculate the ratio of Green/Red fluorescence. A significant shift to Green indicates oxidation of the polyunsaturated fatty acid tail of the probe, confirming GPX4 inhibition.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Purpose: To prove direct physical binding of the Indole to GPX4 protein in live cells.
-
Treatment: Treat cells with Indole inhibitor (10 µM) or DMSO for 1 hour.
-
Harvest & Lysis: Harvest cells, wash with PBS, and resuspend in kinase buffer with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cooling: Incubate at room temperature for 3 min, then snap-freeze in liquid nitrogen (3 cycles) to lyse.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured/precipitated proteins. Collect supernatant (soluble fraction).
-
Western Blot: Run supernatant on SDS-PAGE. Blot for GPX4 .
-
Result: As temperature increases, GPX4 denatures and precipitates (disappears from supernatant). A covalent inhibitor (Indole) will stabilize the protein, shifting the melting curve (T_agg) to a higher temperature compared to DMSO control.
Diagram 2: Validation Workflow Decision Tree
Caption: A self-validating workflow ensures that observed cell death is strictly due to GPX4 inhibition and ferroptosis induction.
References
-
Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4.[3][4][5][6][7][8][9][10] Cell, 156(1-2), 317-331. [Link]
-
Eaton, J. K., et al. (2020).[3] Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles.[3][4][11] Nature Chemical Biology, 16, 497–506.[3] [Link]
-
Li, C., et al. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers.[3] European Journal of Medicinal Chemistry, 282, 117058. [Link][3]
-
Stockwell, B. R., et al. (2017).[1] Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273-285. [Link]
-
Bebber, C. M., et al. (2020). Ferroptosis in Cancer Cell Biology. Cancers, 12(1), 164. [Link]
Sources
- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into emerging mechanisms of ferroptosis: new regulators for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPX4, ferroptosis, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds and FDA-approved anticancer drugs.[1][2] Its versatile structure allows for diverse chemical modifications, leading to a vast library of derivatives with the potential to target various hallmarks of cancer. This guide provides a comprehensive framework for the preclinical validation of the anticancer activity of novel indole derivatives, moving from initial cytotoxicity screening to mechanistic elucidation. We will delve into the practical application and interpretation of key assays, supported by established protocols and comparative data, to empower researchers in their quest for novel cancer therapeutics.
Section 1: Initial Assessment of Cytotoxicity: The MTT Assay
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose. The assay quantifies cell viability by measuring the metabolic activity of living cells, specifically the activity of NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow for determining the cytotoxicity of indole derivatives using the MTT assay.
Detailed Protocol: MTT Assay[4][5][6][7]
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Count the cells and adjust the concentration to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Reagent Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Section 2: Comparative Anticancer Activity of Indole Derivatives
The true potential of a novel indole derivative is best understood in the context of existing compounds. The following table provides a comparative summary of the IC50 values for various indole derivatives against a panel of human cancer cell lines, offering a benchmark for newly synthesized molecules.
| Indole Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Thiophene Hybrid | Indole-thiophene complex | MDA-MB-231 (Triple-negative breast cancer) | 13-19 | [1] |
| Chalcone-Indole Hybrid | Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Benzimidazole-Indole Hybrid | Benzimidazole-indole derivative 8 | Various cancer cell lines | 0.05 (50 nM) | [1] |
| Indole-Curcumin Derivative | Methoxy-substituted indole curcumin | Hep-2 (Laryngeal carcinoma) | 12 | [3] |
| A549 (Lung cancer) | 15 | [3] | ||
| HeLa (Cervical cancer) | 4 | [3] | ||
| Pyrano[3,4-b]indole | Compound 19 | MDA-MB-231 (Triple-negative breast cancer) | 2.29 | [3] |
| Indole-based Sulfonohydrazide | Compound 5f | MDA-MB-468 (Triple-negative breast cancer) | 8.2 | [4] |
| MCF-7 (Estrogen receptor-positive breast cancer) | 13.2 | [4] | ||
| Ursolic Acid-Indole Hybrid | Compound 5f | SMMC-7721 (Hepatocellular carcinoma) | 0.56 | [5] |
| HepG2 (Hepatocellular carcinoma) | 0.91 | [5] | ||
| 2-Phenylindolglyoxylyldipeptide | Compound 15 | Glioblastoma | 0.01165 (11.65 nM) | [6] |
| 5-Bromoindole-2-carboxylic acid hydrazone | Analogue 28 | HepG2 (Hepatocellular carcinoma) | 14.3 | [7] |
Section 3: Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis
A critical aspect of anticancer drug validation is understanding how the compound kills cancer cells. Induction of apoptosis (programmed cell death) and cell cycle arrest are two desirable mechanisms of action.
Apoptosis Detection by Annexin V/PI Staining
Flow cytometry using Annexin V and Propidium Iodide (PI) is a robust method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[9]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: A comprehensive workflow for analyzing protein expression and signaling pathway modulation by indole derivatives using Western blotting.
Key Signaling Pathways Targeted by Indole Derivatives
Caption: Indole derivatives can exert their anticancer effects by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, leading to apoptosis and cell cycle arrest.
Detailed Protocol: Western Blotting
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration.
-
-
Gel Electrophoresis:
-
Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
By systematically applying these validated experimental approaches, researchers can build a robust data package to support the continued development of promising indole derivatives as novel anticancer agents. This guide serves as a foundational resource to ensure scientific rigor and reproducibility in the exciting field of cancer drug discovery.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Request PDF. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Evaluation using Western Blot. Standard Operating Procedure. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Singh, P., & Kumar, V. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114101. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S. A., & El-Sayed, M. A. A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3326. Retrieved from [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 1-26. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Patel, T., et al. (2019). First Report on 3-(3-oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies. ChemistrySelect, 4(16), 4861-4866. Retrieved from [Link]
-
Champions Oncology. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Retrieved from [https://championsoncology.com/blog/western-blot-applications-in-preclinical-oncology-research/]([Link] oncology-research/)
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Khan, P., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42205–42217. Retrieved from [Link]
-
DHI1. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Butini, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2588. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Al-Ostoot, F. H., & El-Sayed, M. A. A. (2024). Anti-Tumor Activity of Indole: A Review. Current Organic Chemistry, 28(3), 185-201. Retrieved from [Link]
Sources
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- 9. researchgate.net [researchgate.net]
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- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Technical Guide: Safe Handling & PPE for 3-(1H-indol-1-yl)benzoic acid
The following technical guide details the operational safety, personal protective equipment (PPE), and handling protocols for 3-(1H-indol-1-yl)benzoic acid (CAS: 1207028-05-4).
This guide is structured for researchers requiring immediate, actionable data. It moves beyond generic safety advice to address specific risks associated with indole-benzoic acid derivatives, particularly when in solution with penetrating solvents like DMSO.
Risk Assessment & Hazard Identification
Compound: 3-(1H-indol-1-yl)benzoic acid CAS: 1207028-05-4 Molecular Formula: C₁₅H₁₁NO₂ Physical State: Solid (typically off-white to pale yellow powder)[1]
The "Research Chemical" Precautionary Principle
As a specialized building block, this compound lacks extensive toxicological data compared to commodity chemicals. Therefore, it must be handled under the Universal Precautionary Principle , assuming it possesses the cumulative hazards of its structural moieties:
-
Benzoic Acid Moiety: Known skin/eye irritant; potential respiratory sensitizer.[1][2]
-
Indole Moiety: Biologically active scaffold; potential for neurological or enzymatic interaction.
Inferred GHS Classification (Based on Structural Analogs):
Personal Protective Equipment (PPE) Strategy
Effective PPE is not static; it changes based on the experimental phase (Solid Handling vs. Solution Handling).
A. Eye & Face Protection[3][4][6][7][8]
-
Standard Operation: Chemical Safety Goggles (ANSI Z87.1 compliant).
-
Reasoning: Safety glasses with side shields are insufficient for fine organic powders, which can aerosolize during weighing and bypass side gaps.
-
-
High-Risk (Solution Prep): Add a Face Shield if working with volumes >50 mL or energetic mixing (vortexing/sonication).
B. Hand Protection (The "Solvent Vector" Risk)
The most critical risk with this compound is not the solid itself, but its solution. Indole derivatives are frequently dissolved in DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .
-
DMSO Hazard: DMSO is a cryoprotectant that instantly penetrates the stratum corneum, carrying dissolved solutes (like 3-(1H-indol-1-yl)benzoic acid) directly into the systemic circulation.
| Experimental Phase | Recommended Glove System | Rationale |
| Weighing (Solid) | Single Nitrile (4 mil) | Sufficient for dry solids. Provides tactile sensitivity for spatula work. |
| Solution (Ethanol/Methanol) | Double Nitrile (4 mil + 4 mil) | Standard organic solvent protection. Change immediately upon splash. |
| Solution (DMSO/DMF) | Laminate (Silver Shield®) or Thick Nitrile (>8 mil) | Standard nitrile degrades rapidly in DMF. DMSO permeates thin nitrile in <5 mins. |
C. Respiratory Protection[3][6][9]
-
Primary Control: All open handling must occur inside a certified Chemical Fume Hood .
-
Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. Note: This is a last resort; engineering controls are superior.
Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
-
Goal: Prevent particulate aerosolization.
-
Protocol:
-
Place the analytical balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel .
-
Anti-Static Gun: Use an ionizing gun on the spatula and weigh boat. Indole derivatives are often static-prone, causing "jumping" of powder.
-
Transfer: Dissolve the solid directly in the weigh boat or vial. Do not try to pour dry powder into a narrow-neck flask; wash it in with solvent.
-
Phase 2: Dissolution & Reaction
-
Goal: Mitigate "Solvent Vector" exposure.
-
Protocol:
-
Add solvent (e.g., DMSO) slowly down the side of the vial to minimize splashing.
-
Venting: If heating is required for dissolution, use a vented cap or a needle-pierced septum to prevent pressure buildup.
-
Labeling: Mark the vial clearly with "TOXIC + DMSO" (or relevant solvent). This warns colleagues that the liquid is a skin-penetrating hazard, not just water.
-
Phase 3: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol), then wipe up.
-
Solution Spill:
-
Evacuate immediate area if volatile solvents are involved.
-
Cover with an absorbent pad (polypropylene).
-
If DMSO/DMF solution touches gloves, remove gloves immediately . Do not wash gloves while wearing them (this can increase permeation). Wash hands with soap and water after removal.
-
Waste Disposal & Deactivation[7]
Do not dispose of down the drain. This compound is an organic pollutant.[6]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated weigh boats, paper towels, gloves. | Hazardous Solid Waste container (double-bagged). |
| Liquid Waste (Halogenated) | If dissolved in DCM, Chloroform. | Halogenated Organic waste stream. |
| Liquid Waste (Non-Halogenated) | If dissolved in DMSO, Ethanol, DMF, Acetone. | Non-Halogenated Organic waste stream. |
| Sharps | Needles/glass contaminated with compound. | Biohazard/Sharps container (labeled "Chemically Contaminated"). |
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for PPE selection based on the state of the matter and solvent used.
Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier risks.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.
-
PubChem. (n.d.). Compound Summary: Indole-3-carboxylic acid derivatives (Structural Analog Data). National Library of Medicine.
-
Ansell Chemical Resistance Guide. (8th Edition). Permeation & Degradation Data for DMSO/DMF.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
